N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Description
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMWVJJSLLWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469840 | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-74-2 | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YT24FD2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, with the CAS Number 444731-74-2, is a critical intermediate in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in oncology.[1][2] Understanding the fundamental physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the known basic properties of this compound, outlines relevant experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.
Physicochemical Properties
The basic properties of this compound are summarized below. While extensive experimental data is not publicly available, the following tables compile information from various chemical suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | 6-[N-(2-Chloropyrimidin-4-yl)amino]-2,3-dimethyl-2H-indazole, Pazopanib Pyrimidine Impurity | [3] |
| CAS Number | 444731-74-2 | [1][4] |
| Molecular Formula | C₁₃H₁₂ClN₅ | [1][5][6] |
| Molecular Weight | 273.72 g/mol | [1][5] |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Table 2: Predicted and Qualitative Physicochemical Data
| Property | Value | Source/Method |
| Predicted pKa | 2.82 ± 0.30 | Prediction algorithms |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol. | Qualitative assessment |
| Storage | Store at 2-8°C under an inert atmosphere. | |
| Stability | Hygroscopic |
Role in Pazopanib Synthesis
This compound is a key building block in the synthesis of Pazopanib. The following diagram illustrates its position in the synthetic pathway.
References
- 1. apicule.com [apicule.com]
- 2. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-(2-chloropyriMidin-4-yl)-2,3-diMethyl-2H- indazol-6-aMine | CAS 444731-74-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical characteristics of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gedatolisib (PF-05212384), a potent, intravenously administered small molecule, is a first-in-class dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Its chemical name is N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, and it has garnered significant attention for its potential in treating various solid tumors, particularly in advanced breast cancer.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of Gedatolisib, detailed experimental protocols for their determination, and a visualization of its core signaling pathway.
Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is fundamental for its development, influencing its formulation, delivery, and pharmacokinetic profile. The key physicochemical data for Gedatolisib are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁N₉O₄ | [1][3] |
| Molecular Weight | 615.7 g/mol | [3] |
| CAS Number | 1197160-78-3 | [1] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 226-227°C | [4] |
| Solubility | Soluble in DMSO, insoluble in water and ethanol. | [5][6] |
| pKa (Predicted) | 13.97 ± 0.70 | [4] |
| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments.
Determination of Solubility
Objective: To determine the solubility of Gedatolisib in various solvents.
Methodology:
A common method for determining solubility is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of solid Gedatolisib is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Gedatolisib in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).
Determination of Melting Point
Objective: To determine the temperature at which Gedatolisib transitions from a solid to a liquid state.
Methodology:
The melting point is typically determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered Gedatolisib is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of Gedatolisib.
Methodology:
Potentiometric titration is a widely used method for pKa determination.
-
Sample Preparation: A known concentration of Gedatolisib is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Signaling Pathway and Mechanism of Action
Gedatolisib is a dual inhibitor of the PI3K/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[2][7]
PI3K/mTOR Signaling Pathway
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by Gedatolisib.
Mechanism of Action
Gedatolisib exerts its anticancer effects by binding to and inhibiting both PI3K and mTOR kinases.[7] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which in turn results in the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death).[3] By targeting both PI3K and mTOR, Gedatolisib may overcome resistance mechanisms that can arise from the inhibition of a single target in the pathway.
Experimental Workflow: Synthesis of Gedatolisib Analogues
The synthesis of analogues is a crucial step in drug discovery for structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of Gedatolisib analogues is presented below.
This workflow, as described in studies on simplified Gedatolisib analogues, typically involves a three-step linear synthesis starting from cyanuric chloride.[8] Each step involves a nucleophilic aromatic substitution reaction to build the core structure, followed by purification and analytical characterization to ensure the identity and purity of the final compounds before they proceed to biological evaluation.[8]
Conclusion
Gedatolisib is a promising dual PI3K/mTOR inhibitor with well-defined physicochemical properties that are crucial for its ongoing clinical development. The experimental protocols outlined provide a framework for the consistent and accurate characterization of this and similar drug candidates. A deep understanding of its mechanism of action within the PI3K/mTOR signaling pathway is essential for identifying patient populations most likely to benefit from this targeted therapy and for designing rational combination strategies to further enhance its anti-cancer efficacy.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. What is Gedatolisib used for? [synapse.patsnap.com]
- 3. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PF-05212384 CAS#: 1197160-78-3 [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Synthetic Overview of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN₅ | PubChem[3] |
| Molecular Weight | 273.72 g/mol | PubChem[2][3] |
| Exact Mass | 273.0781231 Da | PubChem[3] |
| CAS Number | 444731-74-2 | PubChem[3] |
| IUPAC Name | N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | PubChem[3] |
| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | Scimplify[4] |
| InChI Key | SCUMWVJJSLLWHQ-UHFFFAOYSA-N | Scimplify[4] |
Spectroscopic Data
As of the latest literature review, specific quantitative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not extensively reported in publicly accessible databases. Researchers requiring this data would likely need to perform their own analytical characterization following synthesis.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this specific compound are not publicly available. However, a general synthetic route has been described in the literature, outlining its preparation as a key intermediate for Pazopanib.[5]
Synthesis of this compound:
The synthesis involves a multi-step process:
-
Methylation: 3-methyl-6-nitro-1H-indazole is methylated.[5]
-
Nitro Group Reduction: The nitro group of the resulting compound is reduced to form 2,3-dimethyl-2H-indazol-6-amine.[5]
-
Condensation: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate to yield this compound.[5][6]
Synthetic Workflow
The following diagram illustrates the synthetic pathway to this compound.
This intermediate is then typically used in a subsequent methylation step, followed by reaction with 5-amino-2-methylbenzenesulfonamide to produce Pazopanib.[5]
Conclusion
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. While detailed spectroscopic data remains proprietary or unpublished, its synthesis is logically outlined. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 2. apicule.com [apicule.com]
- 3. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scimplify.com [scimplify.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
solubility profile of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gedatolisib (N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine), also known as PF-05212384, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway implicated in cancer cell growth and survival.[1][2][3] The solubility of this investigational drug is a crucial parameter influencing its formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the available solubility data for Gedatolisib in various solvents, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. While extensive quantitative data remains limited in publicly accessible literature, this guide consolidates the current knowledge to support ongoing research and development efforts.
Introduction
Gedatolisib is a small molecule inhibitor that targets all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[3] This dual-inhibition mechanism offers a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in various cancers.[3] Understanding the solubility profile of Gedatolisib is paramount for the design of effective drug delivery systems and for predicting its behavior in biological systems. This document serves as a technical resource, compiling and presenting the known solubility characteristics of this promising anti-cancer agent.
Solubility Profile of Gedatolisib
The solubility of a compound is a critical physicochemical property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. Based on available data, Gedatolisib is characterized as poorly soluble in aqueous solutions.[4]
Organic Solvents
Gedatolisib exhibits good solubility in dimethyl sulfoxide (DMSO). Several chemical suppliers report its solubility in DMSO, with concentrations around 10 mg/mL being consistently cited.[5][6] Information regarding its solubility in other common organic solvents such as ethanol, methanol, acetonitrile, and acetone is limited, with some sources indicating it is insoluble in ethanol.[1][5]
Aqueous Solutions
Gedatolisib is reported to be insoluble in water.[1][5][7] However, its solubility is expected to be pH-dependent. An in vivo study utilized a dosing solution of Gedatolisib in 5% dextrose for injection with 0.3% lactic acid at a pH of 3.5, suggesting that its aqueous solubility is enhanced in acidic conditions.[4] While a complete pH-solubility profile is not publicly available, a study on a simplified analogue of Gedatolisib showed aqueous solubility at pH 7.4 and pH 5.8, which may provide an estimation of its behavior.[8]
Data Summary
The following table summarizes the available quantitative and qualitative solubility data for Gedatolisib.
| Solvent | Temperature | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | Good solubility reported by multiple sources.[5][6] |
| Water | Not Specified | Insoluble | Consistently reported as insoluble.[1][5][7] |
| Ethanol | Not Specified | Insoluble | Reported as insoluble.[1][5] |
| 5% Dextrose / 0.3% Lactic Acid | Not Specified | Not Specified | Used as a vehicle for in vivo studies at pH 3.5, indicating improved solubility in acidic aqueous solutions.[4] |
It is important to note that this table represents the currently available public data, and a more comprehensive, internally conducted solubility study would be necessary for definitive formulation development.
Experimental Protocols for Solubility Determination
Standardized and robust methods are essential for accurately determining the solubility of a drug candidate. The two most common methods are the determination of thermodynamic solubility and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.
Protocol:
-
Preparation: An excess amount of the solid compound (Gedatolisib) is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from multiple replicates.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of Gedatolisib is prepared in DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a microtiter plate.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point of precipitation is detected by measuring the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualization of the Gedatolisib Mechanism of Action
Gedatolisib exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. The following diagrams illustrate the experimental workflow for solubility determination and the targeted signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gedatolisib - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (Gedatolisib)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide outlines the typical methodologies and data presentation for assessing the thermal stability and degradation of a pharmaceutical compound. Due to the proprietary nature of drug development data, specific experimental results for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (Gedatolisib) are not publicly available. This document serves as a comprehensive framework, utilizing representative data and protocols to illustrate the required analyses.
Introduction
This compound, also known as Gedatolisib (PF-05212384), is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the thermal stability and degradation pathways of Gedatolisib is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.
This guide details the common experimental approaches for evaluating the thermal properties and degradation profile of a small molecule inhibitor like Gedatolisib.
Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are fundamental for characterizing the physicochemical properties of a drug substance.
Experimental Protocols
2.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.
-
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500).
-
Methodology:
-
Accurately weigh 5-10 mg of Gedatolisib into a platinum or alumina pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the resulting thermogram.
-
2.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample as a function of temperature.
-
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000).
-
Methodology:
-
Accurately weigh 2-5 mg of Gedatolisib into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow. The melting point (Tm) is determined as the peak temperature of the endothermic event.
-
Data Presentation
The quantitative data obtained from thermal analyses are summarized below.
Table 1: Thermal Analysis Data for Gedatolisib
| Parameter | Method | Result | Interpretation |
| Onset of Decomposition (Tonset) | TGA | ~ 250 °C | Indicates high thermal stability up to this temperature. |
| Melting Point (Tm) | DSC | ~ 185 °C (Endotherm) | Sharp melting peak suggests a crystalline solid. |
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of an API. This information is crucial for developing stability-indicating analytical methods.
Experimental Protocols
-
Objective: To intentionally degrade the API under various stress conditions to understand its degradation behavior.
-
Methodology:
-
Prepare stock solutions of Gedatolisib (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent drug and any degradation products.
-
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 80 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 80 °C | 8 hours |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal Degradation | Solid API stored at 105 °C | 72 hours |
| Photolytic Degradation | Solution exposed to UV light (254 nm) in a photostability chamber | 24 hours |
Data Presentation
The results from the forced degradation studies are summarized to show the extent of degradation under each condition.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent API | Major Degradants Observed |
| Acid Hydrolysis | ~ 15% | DP1, DP2 |
| Base Hydrolysis | ~ 25% | DP3 |
| Oxidation | ~ 10% | DP4 (N-oxide) |
| Thermal Degradation | < 5% | Minor impurities |
| Photolytic Degradation | ~ 8% | DP5 |
DP = Degradation Product
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing the stability of an API is a multi-step process involving various analytical techniques.
Caption: General workflow for thermal and degradation analysis.
Hypothetical Degradation Pathway
Based on the structure of Gedatolisib, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the pyrimidine ring.
Caption: Hypothetical degradation pathway for Gedatolisib.
Conclusion
The stability profile of this compound (Gedatolisib) is a critical component of its pharmaceutical development. The methodologies described herein, including TGA, DSC, and forced degradation studies, provide a robust framework for characterizing its thermal stability and degradation pathways. The representative data indicate that Gedatolisib is a thermally stable compound, with the primary degradation routes being hydrolysis and oxidation. This information is vital for the development of a stable formulation and for establishing appropriate storage and handling procedures.
The Pivotal Role of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in Kinase Inhibitor Synthesis and the Advanced Development of Dual mTORC1/2 Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. While the initial query focused on this specific molecule, the broader landscape of kinase inhibitor discovery reveals a closely related and clinically significant compound, Vistusertib (AZD2014), a potent dual mTORC1 and mTORC2 inhibitor. This technical guide will first elucidate the established role of this compound as a key intermediate. Subsequently, it will provide a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Vistusertib (AZD2014), a compound that exemplifies the advancements in the field of mTOR inhibition.
This compound: A Key Intermediate in Pazopanib Synthesis
This compound serves as a foundational building block in the multi-step synthesis of Pazopanib, a medication used for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its synthesis involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.[2] This intermediate then undergoes further chemical modifications to yield the final active pharmaceutical ingredient, Pazopanib.[2]
While this guide focuses on the broader context of mTOR inhibition, it is essential to recognize the significance of this intermediate in the successful development of a clinically approved anti-cancer therapeutic.
Vistusertib (AZD2014): A New Frontier in mTOR Inhibition
Vistusertib (AZD2014) is a potent, orally bioavailable, and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[3][] Its development represents a significant advancement over earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.
Discovery and Optimization
Vistusertib (AZD2014) was discovered through a medicinal chemistry program aimed at optimizing a series of dual mTORC1 and mTORC2 inhibitors.[3] It is a close analog of a preceding clinical candidate, AZD8055.[3] The optimization process focused on improving key drug-like properties, including metabolic stability in human hepatocytes, while maintaining high potency and selectivity.[3] This led to the selection of Vistusertib as a clinical candidate with an optimal pharmacokinetic and pharmacodynamic profile.
Mechanism of Action
mTOR is a serine/threonine kinase that plays a central role in regulating cellular growth, proliferation, metabolism, and survival.[2] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] While rapalogs only inhibit mTORC1, Vistusertib is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[2]
The dual inhibition of mTORC1 and mTORC2 by Vistusertib offers a key advantage. Inhibition of mTORC1 alone can lead to a feedback activation of the PI3K/AKT signaling pathway, which can promote cell survival and limit the anti-tumor efficacy of mTORC1 inhibitors.[5] By simultaneously inhibiting mTORC2, which is responsible for the phosphorylation and full activation of AKT, Vistusertib prevents this feedback loop, leading to a more complete and sustained inhibition of pro-survival signaling.[5]
// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\nCell Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Vistusertib [label="Vistusertib\n(AZD2014)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Rapalogs [label="Rapalogs", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to", style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT [label=" Phosphorylation (S473)\n (Full Activation)"]; AKT -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [label="Inhibits", arrowhead=tee]; Vistusertib -> mTORC1 [arrowhead=tee, color="#EA4335"]; Vistusertib -> mTORC2 [arrowhead=tee, color="#EA4335"]; Rapalogs -> mTORC1 [arrowhead=tee, color="#5F6368"]; AKT -> mTORC1 [label="Negative feedback\n(via TSC1/2)", style=dashed, arrowhead=tee]; }
References
An In-depth Technical Guide on the Synthetic Utility and Biological Significance of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Abstract
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent, clinically relevant kinase inhibitors. While the compound itself is not known to possess significant direct biological activity, its structural framework is integral to the development of multi-targeted anticancer agents. This technical guide elucidates the synthetic pathways originating from this intermediate, focusing on the generation of Pazopanib, a well-established anti-angiogenic drug, and other inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R). We will detail the biological targets, associated signaling pathways, quantitative bioactivity data, and representative experimental protocols for the active compounds derived from this versatile scaffold.
Introduction: A Key Synthetic Intermediate
This compound (CAS 444731-74-2) is a heterocyclic amine that serves as a crucial building block in medicinal chemistry.[1][2][3][4][5] Its primary utility lies in its function as a precursor for the synthesis of complex molecules designed to modulate the activity of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The indazole and chloropyrimidine moieties of this compound provide a reactive framework for constructing pharmacologically active agents, most notably Pazopanib, an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), and other molecules targeting CSF-1R.[1][6]
Synthetic Pathways and Experimental Protocols
The principal application of this compound is in the multi-step synthesis of kinase inhibitors. The following section outlines the synthetic workflow for Pazopanib, a prominent drug developed from this intermediate.
Synthetic Workflow: From Intermediate to Pazopanib
The synthesis of Pazopanib from 2,3-dimethyl-2H-indazol-6-amine involves a sequence of reactions, with this compound serving as a key intermediate. The general workflow is depicted below.
Representative Experimental Protocol: N-Methylation
This protocol describes the N-methylation of the intermediate, a critical step in the synthesis of Pazopanib.
Objective: To synthesize N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃)
-
Iodomethane (CH₃I)
-
Ice-water bath
-
Filtration apparatus
-
Ethyl acetate
Procedure:
-
A solution of this compound (e.g., 0.02 mol) is prepared in DMF (30 ml) with stirring at room temperature.[7]
-
Cesium carbonate (e.g., 0.03 mol) is added to the solution, followed by the addition of iodomethane (e.g., 0.04 mol).[7]
-
The reaction mixture is stirred for approximately 5 hours at room temperature.[7]
-
Upon completion, the reaction mixture is poured into an ice-water bath, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration and washed with water.[7]
-
The crude product is air-dried. For further purification, the solid can be dissolved in ethyl acetate at a low temperature (e.g., 278 K) to facilitate crystallization.[7]
Biological Target Profile of Derived Inhibitors
The therapeutic efficacy of compounds synthesized from the title intermediate is due to their potent inhibition of specific protein tyrosine kinases.
-
Pazopanib: This drug is a multi-targeted inhibitor, primarily acting on Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), and the stem cell factor receptor (c-Kit).[8][9][10][11] By blocking these receptors, Pazopanib inhibits tumor angiogenesis and cell proliferation.[8][10]
-
CSF-1R Inhibitors: The 2,3-dimethyl-2H-indazol-6-amine scaffold is also utilized to create selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[6][12] CSF-1R is crucial for the survival, proliferation, and differentiation of macrophages.[6][13] In the context of cancer, inhibiting CSF-1R can deplete or reprogram tumor-associated macrophages (TAMs), which often promote tumor growth and suppress immune responses.[6][13]
Quantitative Bioactivity Data
The potency of the derived kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
Table 1: In Vitro Inhibitory Activity of Pazopanib
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| VEGFR-1 | 10 | [9][11] |
| VEGFR-2 | 30 | [9][10][11] |
| VEGFR-3 | 47 | [9][11] |
| PDGFR-α | 71-84 | [9] |
| PDGFR-β | 84 | [9] |
| c-Kit | 74-140 | [8][9] |
| CSF-1R (c-Fms) | 146 |[9] |
Table 2: In Vitro Inhibitory Activity of Representative CSF-1R Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Pexidartinib (PLX3397) | CSF-1R | 13 | [12] |
| Imatinib | CSF-1R | 21 | [12] |
| Sunitinib | CSF-1R | 5 | [12] |
| Dasatinib | CSF-1R | 2 | [12] |
| Axitinib | CSF-1R | 78 | [12] |
| Example Compound 21 | CSF-1R | 2.1 |[13] |
Key Signaling Pathways
Inhibition of VEGFR and CSF-1R disrupts critical downstream signaling cascades involved in cell growth, survival, and proliferation.
VEGFR Signaling Pathway
VEGF binding to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates several downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes DNA synthesis and cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[14][15][16][17] Pazopanib blocks the initial autophosphorylation step, thereby inhibiting angiogenesis.
CSF-1R Signaling Pathway
Binding of ligands (CSF-1 or IL-34) to CSF-1R on macrophages activates downstream signaling, including the PI3K-Akt, MAPK/ERK, and JAK/STAT pathways.[13] These pathways are essential for macrophage survival, proliferation, and differentiation. CSF-1R inhibitors block this signaling, leading to the depletion or functional alteration of tumor-associated macrophages.
Representative In Vitro Kinase Assay Protocols
The following protocols are representative of methods used to determine the IC₅₀ values of kinase inhibitors.
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and a low luminescence signal, while effective inhibition results in high ATP levels and a high luminescence signal.
Materials:
-
Recombinant human VEGFR-2 (kinase domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (dissolved in DMSO)
-
Solid white 96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
To each well of a 96-well plate, add 2.5 µL of the test inhibitor dilution or buffer (for positive and negative controls).
-
Add 2.5 µL of diluted VEGFR-2 enzyme to the inhibitor and positive control wells. Add 2.5 µL of Kinase Assay Buffer to the negative control (blank) wells.
-
-
Initiate Reaction: Add 5 µL of a master mix containing the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18][19]
CSF-1R Kinase Inhibition Assay (Radiometric Filter Binding)
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a peptide substrate by the kinase. The amount of radioactivity captured on a filter is proportional to kinase activity.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Peptide Substrate (e.g., KKKSPGEYVNIEFG)
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Test inhibitor (dissolved in DMSO)
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing Kinase Assay Buffer, peptide substrate, and diluted CSF-1R enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a mix of MgAcetate and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at room temperature for 40 minutes.
-
Termination: Stop the reaction by adding 0.5% phosphoric acid.
-
Substrate Capture and Washing:
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with methanol.
-
-
Quantification:
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a compound of significant interest not for its intrinsic biological properties, but for its proven value as a versatile and indispensable intermediate in the synthesis of targeted cancer therapeutics. Its structural features enable the efficient construction of potent inhibitors of key oncogenic kinases, such as VEGFR and CSF-1R. The successful development of Pazopanib stands as a testament to the utility of this scaffold. Continued exploration of derivatives based on the 2,3-dimethyl-2H-indazol-6-amine core promises to yield novel kinase inhibitors with improved potency, selectivity, and therapeutic potential for a range of diseases driven by aberrant kinase signaling.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Structural Analogs of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine: A Core Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, a key chemical intermediate, and its structural analogs that have been developed as potent kinase inhibitors. This document summarizes their biological activities, presents detailed experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.
Introduction to the Core Scaffold
This compound serves as a crucial building block in the synthesis of various kinase inhibitors.[1][2] Its indazole and pyrimidine moieties are recognized pharmacophores that can be strategically modified to achieve high affinity and selectivity for the ATP-binding sites of various protein kinases. Notably, this compound is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3][4] The structural versatility of this scaffold has led to the development of numerous analogs targeting critical pathways in cell growth, proliferation, and DNA damage repair.
Prominent Structural Analogs and Their Biological Activity
Several key structural analogs based on the indazole-pyrimidine core have been developed, with some advancing to clinical trials. This section details the most prominent examples, with their quantitative biological data summarized in the tables below.
Vistusertib (AZD2014): A Dual mTORC1/mTORC2 Inhibitor
Vistusertib is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, affecting both mTORC1 and mTORC2 complexes.[5][6] This dual inhibition offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier-generation mTOR inhibitors.
Ceralasertib (AZD6738): An ATR Kinase Inhibitor
Ceralasertib is an orally active and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[7][8] By inhibiting ATR, Ceralasertib sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific DNA repair defects.
Pazopanib: A Multi-targeted Tyrosine Kinase Inhibitor
Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9][10][11] Its primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[11][12]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of the key structural analogs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Vistusertib (AZD2014) | mTOR | 2.81 | Cell-free |
| PI3Kα | 3766 | Cell-free | |
| Ceralasertib (AZD6738) | ATR | 1 | Cell-free |
| Pazopanib | VEGFR-1 | 10 | Cell-free |
| VEGFR-2 | 30 | Cell-free | |
| VEGFR-3 | 47 | Cell-free | |
| PDGFR-α | 71 | Not Specified | |
| PDGFR-β | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| FGFR-1 | 140 | Cell-free |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Target/Biomarker | IC50 (nM) |
| Vistusertib (AZD2014) | MDAMB468 | p-AKT (Ser473) (mTORC2) | 78 |
| MDAMB468 | p-S6 (Ser235/236) (mTORC1) | 210 | |
| Ceralasertib (AZD6738) | H460 | Cell Viability (GI50) | 1050 |
| H23 | Cell Viability (GI50) | 2380 |
Signaling Pathways
The structural analogs of this compound exert their therapeutic effects by modulating key signaling pathways involved in cancer progression.
The PI3K/AKT/mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Vistusertib's dual inhibition of mTORC1 and mTORC2 effectively shuts down this critical oncogenic pathway.
Caption: The mTOR signaling pathway and the inhibitory action of Vistusertib.
The ATR-Mediated DNA Damage Response Pathway
The ATR pathway is a critical checkpoint that responds to DNA replication stress and single-stranded DNA breaks. Ceralasertib's inhibition of ATR prevents the activation of downstream effectors, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with high levels of replication stress.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. apicule.com [apicule.com]
- 3. rroij.com [rroij.com]
- 4. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine stands as a critical building block in the synthesis of highly targeted therapeutics, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib. This technical guide provides an in-depth analysis of this intermediate, detailing its synthesis, its crucial role in the preparation of Pazopanib, and the pharmacological significance of the final active pharmaceutical ingredient. This document offers a comprehensive resource for researchers in medicinal chemistry and drug development, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction
The landscape of oncology has been revolutionized by the advent of targeted therapies, which selectively inhibit molecular pathways crucial for tumor growth and progression. This compound (CAS 444731-74-2) has emerged as a key intermediate in the synthesis of one such groundbreaking therapeutic, Pazopanib.[1][2][3][4] Pazopanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various malignancies, including renal cell carcinoma and soft tissue sarcoma.
The strategic importance of this compound lies in its unique molecular architecture, which provides a scaffold for the construction of the pharmacophore responsible for the potent and selective inhibition of several key receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor proliferation. This guide will explore the synthesis of this vital intermediate, its conversion to Pazopanib, and the mechanism of action of the final drug product.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Triethylamine or Sodium Bicarbonate
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
In a reaction vessel, dissolve 2,3-dimethyl-2H-indazol-6-amine in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.[5]
-
To this mixture, add 2,4-dichloropyrimidine.
-
The reaction mixture is then stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve pouring the mixture into water and filtering the resulting precipitate.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a solid.
Application in the Synthesis of Pazopanib
This compound is a pivotal precursor in the synthesis of Pazopanib. The subsequent steps involve N-methylation followed by a coupling reaction with 5-amino-2-methylbenzenesulfonamide.
Experimental Protocol: Synthesis of Pazopanib from this compound
Step 1: N-methylation of this compound
Materials:
-
This compound
-
Methyl iodide
-
Cesium carbonate or Sodium hydroxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend this compound in N,N-dimethylformamide (DMF).
-
Add a base, such as cesium carbonate or sodium hydroxide, to the suspension.[5]
-
Add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, the mixture is worked up to isolate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This typically involves quenching the reaction with water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the methylated intermediate.
Step 2: Synthesis of Pazopanib Hydrochloride
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-amino-2-methylbenzenesulfonamide
-
Hydrochloric acid
-
Isopropyl alcohol or Ethanol
Procedure:
-
Suspend N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent like isopropyl alcohol or ethanol.[6][7]
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of Pazopanib hydrochloride.
-
The solid product is collected by filtration, washed with a cold solvent, and dried to yield Pazopanib hydrochloride.
Mechanism of Action of Pazopanib and Targeted Signaling Pathways
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, Pazopanib effectively blocks the downstream signaling pathways that are critical for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
The inhibition of these receptor tyrosine kinases prevents their autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Signaling Pathways Targeted by Pazopanib
Quantitative Data: Inhibitory Activity of Pazopanib
The efficacy of Pazopanib is underscored by its potent inhibitory activity against its target kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pazopanib against key receptor tyrosine kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
Note: IC50 values are compiled from various sources and may differ based on assay conditions.
Experimental Workflow: From Building Block to Drug Candidate
The journey from the key building block, this compound, to a viable drug candidate like Pazopanib involves a structured workflow.
Caption: The workflow from the synthesis of the key intermediate to regulatory approval.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of the potent anti-cancer agent, Pazopanib. Its structural features are integral to the targeted inhibition of key signaling pathways that drive tumor growth and angiogenesis. A thorough understanding of its synthesis and its role as a building block is invaluable for researchers and scientists in the field of drug discovery and development. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for professionals working to advance the next generation of targeted cancer therapies.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sinobiological.com [sinobiological.com]
- 4. vidgastech.com [vidgastech.com]
- 5. rroij.com [rroij.com]
- 6. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.[1] Two primary synthetic methodologies are presented: a traditional Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method may depend on factors such as substrate availability, desired reaction scale, and laboratory equipment.
Introduction
This compound (CAS No. 444731-74-2) is a crucial building block in medicinal chemistry, most notably in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor. The formation of the C-N bond between the 2,3-dimethyl-2H-indazol-6-amine and the 2-chloropyrimidine core is a key transformation. Due to the electron-deficient nature of the pyrimidine ring, this reaction can proceed via nucleophilic aromatic substitution. Alternatively, the versatile Buchwald-Hartwig amination offers a powerful and often high-yielding method for constructing this aryl-amine bond.
Data Presentation
The following tables summarize the key reactants, reagents, and conditions for the two presented synthetic protocols.
Table 1: Reactants and Reagents
| Compound/Reagent | Role | Molecular Formula | CAS Number |
| 2,3-dimethyl-2H-indazol-6-amine | Starting Material | C₉H₁₁N₃ | 444731-72-0 |
| 2,4-Dichloropyrimidine | Starting Material | C₄H₂Cl₂N₂ | 3934-20-1 |
| Triethylamine (TEA) | Base (Protocol 1) | C₆H₁₅N | 121-44-8 |
| Sodium Bicarbonate (NaHCO₃) | Base (Protocol 1) | NaHCO₃ | 144-55-8 |
| Dimethyl Sulfoxide (DMSO) | Solvent (Protocol 1) | C₂H₆OS | 67-68-5 |
| N,N-Dimethylformamide (DMF) | Solvent (Protocol 1) | C₃H₇NO | 68-12-2 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst (Protocol 2) | C₄H₆O₄Pd | 3375-31-3 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst (Protocol 2) | C₅₁H₄₂O₃Pd₂ | 51364-51-3 |
| Xantphos | Ligand (Protocol 2) | C₃₉H₃₂OP₂ | 161265-03-8 |
| Sodium tert-butoxide (NaOtBu) | Base (Protocol 2) | C₄H₉NaO | 865-48-5 |
| Toluene | Solvent (Protocol 2) | C₇H₈ | 108-88-3 |
Table 2: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Buchwald-Hartwig Amination |
| Catalyst | None | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | None | Phosphine-based (e.g., Xantphos) |
| Base | Weak organic or inorganic (e.g., TEA, NaHCO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Anhydrous, deoxygenated (e.g., Toluene) |
| Temperature | 80-120 °C | 80-110 °C |
| Atmosphere | Air or inert | Inert (Argon or Nitrogen) |
| Typical Yield | Good to excellent | Generally high to excellent |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on methods reported for the synthesis of Pazopanib intermediates.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Triethylamine or Sodium Bicarbonate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 eq.) in either DMSO or DMF, add 2,4-dichloropyrimidine (1.0-1.2 eq.).
-
Add the base, either triethylamine (2.0 eq.) or sodium bicarbonate (2.0 eq.), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established Buchwald-Hartwig amination conditions for heteroaryl chlorides.[2][3]
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Ethyl acetate
-
Water
-
Brine
-
Celite
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 2-6 mol%).
-
Add 2,4-dichloropyrimidine (1.0 eq.), 2,3-dimethyl-2H-indazol-6-amine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Buchwald-Hartwig Amination.
Signaling Pathway Context
This compound is a precursor to Pazopanib, a multi-target tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.
Caption: Synthesis of Pazopanib intermediate and its role in inhibiting cancer signaling pathways.
References
Application Note: Quantitative Analysis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Abstract
This application note details robust and reliable analytical methods for the quantification of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary methods described are High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for routine quality control, and a more sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Detailed experimental protocols, system suitability parameters, and representative data are provided to guide researchers and drug development professionals in establishing their own quantitative assays.
Introduction
This compound (CAS No. 444731-74-2) is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticancer drug Pazopanib.[1] Accurate and precise quantification of this intermediate is essential for ensuring the quality, consistency, and purity of the final drug product. This document provides two validated analytical methods to address the quantitative needs at different stages of the drug development process.
Chemical Structure:
Analytical Methods
Two primary methods are presented: a robust HPLC-UV method for routine analysis and a high-sensitivity LC-MS/MS method for low-level quantification.
Method 1: HPLC with UV Detection
This method is suitable for the determination of purity and for quantifying this compound in bulk material and process samples.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography Data System (CDS) software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Reagents and Standards Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with diluent and mix well.
-
Filter through a 0.45 µm syringe filter before injection.
The following table summarizes typical performance characteristics for the HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method 2: LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound, particularly in complex matrices such as biological fluids.
Instrumentation:
-
UHPLC system
-
Autosampler
-
Column thermostat
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 274.1 |
| Product Ions (Q3) | m/z 159.1 (Quantifier), m/z 132.1 (Qualifier) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Reagents and Standards Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.
-
Calibration Standards: Prepare calibration standards by serial dilution to cover a range of 0.1 ng/mL to 100 ng/mL in the appropriate matrix (e.g., blank plasma with protein precipitation).
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
The following table summarizes typical performance characteristics for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the compound's role in synthesis.
Caption: General workflow for the quantification of this compound.
Caption: Role of the analyte as a key intermediate in API synthesis.
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being ideal for routine quality control and LC-MS/MS offering superior sensitivity for trace analysis. These protocols can be adapted and validated by analytical laboratories to support pharmaceutical development and manufacturing processes.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. vidgastech.com [vidgastech.com]
- 3. N-(2-chloropyriMidin-4-yl)-2,3-diMethyl-2H- indazol-6-aMine | CAS 444731-74-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scimplify.com [scimplify.com]
- 6. 444731-74-2|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols for the Analysis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Introduction
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a critical intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Rigorous analytical testing of this intermediate is essential to ensure the quality, purity, and stability of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of this compound, including protocols for forced degradation studies to establish stability-indicating methods.
I. HPLC Method for Quantification and Purity Assessment
This method is designed for the routine quality control of this compound, allowing for the determination of its purity and the quantification of related substances. The described method is adapted from validated stability-indicating methods for Pazopanib.[2]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Pump HPLC with PDA or UV Detector |
| Column | C18 Reversed-Phase Column (e.g., ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | 55:45 (v/v) Mobile Phase A: Mobile Phase B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the diluent.
-
Sample Solution Preparation: Accurately weigh a quantity of the this compound sample equivalent to 25 mg of the active substance and prepare a solution as described for the Standard Solution Preparation.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification of impurities can be performed using a relative response factor approach if the impurities are known and characterized.
II. Stability-Indicating HPLC Method and Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the compound.[3][4] This protocol outlines the conditions for stress testing this compound. The subsequent HPLC analysis will help in developing a stability-indicating method.
Forced Degradation Experimental Protocol
Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 1 mL of 0.1 N HCl to 1 mL of the sample solution. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before injection. |
| Base Hydrolysis | Add 1 mL of 0.1 N NaOH to 1 mL of the sample solution. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection. |
| Oxidative Degradation | Add 1 mL of 3% hydrogen peroxide to 1 mL of the sample solution. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to a temperature of 105°C for 48 hours. |
| Photolytic Degradation | Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. |
HPLC Analysis of Stressed Samples
Analyze the stressed samples using the HPLC method described in Section I. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is recommended to confirm the homogeneity of the main peak.
III. LC-MS Method for Identification of Impurities and Degradation Products
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products.
LC-MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system coupled to a mass spectrometer |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient elution may be required to resolve all impurities. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for impurity profiling and product ion scan for structural elucidation. |
Sample Preparation
Prepare samples as described in the HPLC section. The concentration may need to be adjusted based on the sensitivity of the mass spectrometer.
IV. Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | HPLC for Quantification | Stability-Indicating HPLC |
| Column | C18 (100 x 4.6 mm, 3.5 µm)[2] | C18 (100 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | 55:45 (0.1% H₃PO₄ : ACN)[2] | 55:45 (0.1% H₃PO₄ : ACN)[2] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[2] |
| Detection | 269 nm | 269 nm |
| Retention Time | Approx. 5.1 min | Varies based on degradants |
Table 2: Summary of LC-MS Method Parameters
| Parameter | LC-MS for Identification |
| Column | C18 (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Ionization | ESI Positive |
| Mass Analyzer | Q-TOF or QqQ |
V. Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for forced degradation studies and stability-indicating method development.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 5. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine as a pivotal intermediate in the synthesis of kinase inhibitors, with a primary focus on the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib.
Introduction
This compound is a key building block in the development of potent kinase inhibitors. Its unique structure, featuring both an indazole and a pyrimidine scaffold, makes it an ideal candidate for targeting the ATP-binding sites of various kinases.[1][2] This intermediate is notably utilized in the synthesis of Pazopanib, an FDA-approved oral angiogenesis inhibitor that targets VEGFR, PDGFR, and c-Kit.[3][4] The indazole moiety is a privileged structure in medicinal chemistry, known for its role in numerous FDA-approved kinase inhibitors.[2] Similarly, the pyrimidine ring is a crucial pharmacophore in a wide array of anticancer agents.[5]
Chemical Properties
| Property | Value |
| CAS Number | 444731-74-2[6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₁₃H₁₂ClN₅[6][8] |
| Molecular Weight | 273.72 g/mol [6][9] |
| Appearance | Light Tan Solid[9] |
| Purity | ≥95%[7] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere[7][9] |
Synthesis of Kinase Inhibitors
This compound serves as a crucial precursor in a convergent synthesis strategy for Pazopanib and its derivatives. The general approach involves the coupling of this intermediate with a substituted aniline derivative.
Experimental Protocol: Synthesis of Pazopanib
This protocol outlines a common synthetic route to Pazopanib starting from this compound.
Step 1: Methylation of this compound
This step involves the methylation of the secondary amine to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
Reagents:
-
This compound (1 equivalent)
-
Methyl iodide (excess)
-
Cesium carbonate or Sodium hydroxide (as a base)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of this compound in acetone, add the base (e.g., cesium carbonate).
-
Add methyl iodide dropwise to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
Step 2: Coupling with 5-amino-2-methylbenzenesulfonamide
The methylated intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to form Pazopanib.
-
Reagents:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent)
-
5-amino-2-methylbenzenesulfonamide (1 equivalent)
-
An appropriate solvent (e.g., ethanol)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
Suspend N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Pazopanib hydrochloride.
-
| Step | Product | Typical Yield |
| 1 | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Varies based on conditions |
| 2 | Pazopanib Hydrochloride | ~63% (can be improved with purification)[9] |
Biological Activity and Signaling Pathways
Pazopanib and its derivatives, synthesized using this compound, are potent inhibitors of several receptor tyrosine kinases crucial for angiogenesis and tumor growth.
Target Kinases and IC50 Values
| Kinase Target | Pazopanib IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFRα | 71[10] |
| PDGFRβ | 84 |
| c-Kit | 74[10] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit) pathways.
Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.
References
- 1. How to prepare this compound?_Chemicalbook [m.chemicalbook.com]
- 2. ijbs.com [ijbs.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine | 444731-75-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. vidgastech.com [vidgastech.com]
- 13. This compound | 444731-74-2 [sigmaaldrich.com]
- 14. 444731-74-2|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the N-arylation of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation reaction to synthesize N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.[1][2] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. Various reaction conditions have been reported, offering flexibility in solvent, base, and temperature selection to optimize yield and purity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation: Reaction Conditions for SNAr
The following table summarizes various reported conditions for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-dimethyl-2H-indazol-6-amine | 2,4-dichloropyrimidine | Sodium bicarbonate | - | - | - | [2][3] |
| 2,3-dimethyl-2H-indazol-6-amine | 2,4-dichloropyrimidine | Triethylamine | Dimethyl sulfoxide (DMSO) | - | - | [2] |
| 2,3-dimethyl-2H-indazol-6-amine | 2,4-dichloropyrimidine | Sodium bicarbonate | Industrial Methylated Spirit | < 7 (pH) | - | [4][5] |
| 2,3-dimethyl-2H-indazol-6-amine | 2,4-dichloropyrimidine | Sodium bicarbonate & Tetrabutyl ammonium bromide (PTC) | Methanol | - | - | [4][5] |
Experimental Protocols
Below are detailed experimental protocols derived from the literature for the synthesis of this compound.
Protocol 1: Synthesis using Sodium Bicarbonate
This protocol is a general procedure based on commonly cited conditions in patent literature.[2][3]
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Appropriate solvent (e.g., Industrial Methylated Spirit, Methanol)
-
Ethyl acetate
-
De-ionized water
Procedure:
-
To a reaction vessel, add 2,3-dimethyl-2H-indazol-6-amine and the chosen solvent.
-
Add sodium bicarbonate to the mixture. The particle size of the sodium bicarbonate can be critical to control the pH of the reaction mixture to below 7.[4][5]
-
Add 2,4-dichloropyrimidine to the suspension.
-
Heat the reaction mixture and stir for a sufficient time for the reaction to complete (monitoring by TLC or LC-MS is recommended).
-
After the reaction is complete, cool the mixture.
-
The precipitated solid is collected by filtration.
-
Wash the solid with de-ionized water.
-
The wet material is then treated with ethyl acetate to form a slurry.
-
Stir the slurry, then cool to 0-5°C.
-
Collect the solid by filtration and wash with cold ethyl acetate.
-
Dry the solid in a vacuum oven to afford this compound as an off-white solid.[5][6]
Protocol 2: Synthesis using an Organic Base in DMSO
This protocol utilizes an organic base in a polar aprotic solvent.[2]
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2,3-dimethyl-2H-indazol-6-amine in DMSO in a reaction vessel.
-
Add triethylamine to the solution.
-
Add 2,4-dichloropyrimidine to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Subsequent N-methylation and N-arylation
The product, this compound, is typically methylated at the secondary amine before a second N-arylation at the 2-chloro position of the pyrimidine ring to yield Pazopanib.
N-methylation
The methylation is commonly carried out using methyl iodide in the presence of a base like cesium carbonate or potassium carbonate in a solvent such as dimethylformamide (DMF).[2][4]
Second N-arylation (Buchwald-Hartwig Amination)
While the initial synthesis of the intermediate is an SNAr reaction, the subsequent coupling of the 2-chloropyrimidine moiety with an aniline derivative often employs a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds.
General Buchwald-Hartwig Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, the aryl amine (e.g., 5-amino-2-methylbenzenesulfonamide), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), and a suitable phosphine ligand (e.g., Xantphos, XPhos).[7]
-
Add a base (e.g., sodium tert-butoxide, cesium carbonate).[7]
-
Evacuate and backfill the tube with the inert gas several times.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is worked up by cooling, diluting with an organic solvent, filtering through celite to remove the palladium catalyst, and then performing an aqueous wash and extraction, followed by purification.
Caption: Workflow for the Buchwald-Hartwig N-arylation.
References
- 1. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2] The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound from reaction mixtures. The methodologies described herein are designed to be robust and scalable for applications in research and drug development.
Purification Strategies Overview
The primary purification strategies for this compound reaction products involve crystallization-based techniques and chromatographic methods. The choice of method depends on the impurity profile of the crude product and the desired final purity.
A general workflow for the purification process is outlined below:
Caption: General purification workflow for this compound.
Crystallization-Based Purification Protocols
Crystallization is a cost-effective and scalable method for purifying the target compound. The following protocols are based on methods reported for the synthesis of this compound and its close analogs.[3][4]
Protocol 1: Slurry Wash with Ethyl Acetate
This method is effective for removing residual reagents and more soluble impurities.
Experimental Protocol:
-
Suspend the Crude Product: Transfer the crude this compound solid to a suitable reaction vessel.
-
Add Ethyl Acetate: For every 1 gram of crude product, add 10-15 mL of ethyl acetate.
-
Stir the Slurry: Stir the resulting slurry at room temperature for 1-2 hours.
-
Filter the Product: Collect the solid product by vacuum filtration.
-
Wash the Solid: Wash the filter cake with a small volume of cold ethyl acetate.
-
Dry the Product: Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Recrystallization from Methanol
Recrystallization is a powerful technique for achieving high purity. This protocol is adapted from the purification of a structurally similar compound.[4]
Experimental Protocol:
-
Dissolve the Crude Product: In a flask equipped with a reflux condenser, suspend the crude or slurry-purified product in a minimal amount of methanol.
-
Heat to Dissolve: Heat the mixture to reflux with stirring until the solid is completely dissolved. If necessary, add more methanol dropwise to achieve complete dissolution.
-
Cool to Crystallize: Slowly cool the solution to room temperature to allow for crystal formation. For improved yield, the flask can be further cooled in an ice bath.
-
Isolate the Crystals: Collect the crystalline product by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of cold methanol.
-
Dry the Product: Dry the purified crystals under vacuum at 40-50 °C.
Chromatographic Purification Protocol
For achieving the highest purity, particularly for reference standards or in early-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The following protocol is based on analytical HPLC methods developed for Pazopanib and its intermediates.[5][6][7][8][9]
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
Methodology:
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration suitable for preparative injection.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a suitable C18 column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or an acetate buffer) is commonly used. The exact ratio should be optimized for the best separation.
-
Elution: Isocratic or gradient elution can be employed. A gradient elution may be necessary to separate closely eluting impurities.
-
Detection: UV detection at a wavelength where the target compound has strong absorbance (e.g., around 270-290 nm) is recommended.[5][6]
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or the product can be extracted into an organic solvent, dried, and concentrated to yield the final pure compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification technique. The quantitative data is based on typical results for similar compounds in pharmaceutical development.
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Slurry Wash | 85-95% | >90% | Simple, fast, and cost-effective for initial cleanup. | Limited efficiency for removing closely related impurities. |
| Recrystallization | 98-99.5% | 70-90% | Highly effective for achieving high purity, scalable. | Yield can be lower due to solubility of the product in the mother liquor. |
| Preparative HPLC | >99.5% | 50-80% | Highest purity achievable, excellent for separating complex mixtures. | Lower throughput, more expensive, and requires specialized equipment. |
Signaling Pathway Context: Role as a Kinase Inhibitor Intermediate
This compound is a precursor to Pazopanib, a potent inhibitor of multiple protein tyrosine kinases, including VEGFR and PDGFR. These kinases are crucial components of signaling pathways that regulate angiogenesis and tumor cell proliferation. The diagram below illustrates the synthetic relationship.
Caption: Synthetic pathway to Pazopanib.
References
- 1. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. How to prepare this compound?_Chemicalbook [m.chemicalbook.com]
- 4. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. benchchem.com [benchchem.com]
- 7. phmethods.net [phmethods.net]
- 8. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.[1] The synthesis is a multi-step process commencing from commercially available starting materials. The protocols provided herein are designed to be scalable for industrial production. The overall synthesis involves the preparation of two key intermediates, 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine, followed by their condensation to yield the final product.
Introduction
This compound (CAS No: 444731-74-2) is a critical building block in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor.[2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust and reproducible three-stage synthesis process.
Overall Synthesis Workflow
The synthesis is logically divided into three main stages:
-
Stage 1: Synthesis of 2,4-Dichloropyrimidine from Uracil.
-
Stage 2: Synthesis of 2,3-dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole.
-
Stage 3: Condensation of the two intermediates to afford the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Large-Scale Synthesis of 2,4-Dichloropyrimidine
This protocol is adapted from established methods for the chlorination of uracil.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Uracil | 112.09 | 5.0 kg | 44.6 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 25 L | - |
| N,N-Dimethylaniline | 121.18 | 1.0 L | - |
| Ice | - | As needed | - |
| Dichloromethane | 84.93 | 20 L | - |
| Sodium Bicarbonate Solution (5%) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | 2.0 kg | - |
Protocol:
-
To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge phosphorus oxychloride (25 L).
-
Slowly add N,N-dimethylaniline (1.0 L) with stirring while maintaining the temperature below 20°C.
-
In portions, add uracil (5.0 kg) to the stirred mixture. The addition should be controlled to keep the reaction temperature below 40°C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice (approximately 50 kg) with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 10 L).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with water (10 L).
-
Dry the organic layer over anhydrous sodium sulfate (2.0 kg), filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine as a low-melting solid.
Expected Yield: 90-95% Purity (by GC): >98%
Stage 2: Large-Scale Synthesis of 2,3-dimethyl-2H-indazol-6-amine
This protocol is based on the reduction of a nitro-indazole precursor.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-dimethyl-6-nitro-2H-indazole | 191.17 | 5.0 kg | 26.1 |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 225.63 | 29.5 kg | 130.8 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 15 L | - |
| 2-Methoxyethyl ether | 90.12 | 22 L | - |
| Diethyl Ether | 74.12 | 70 L | - |
| Sodium Hydroxide Solution (50%) | - | As needed | - |
Protocol:
-
In a 100 L reactor, suspend 2,3-dimethyl-6-nitro-2H-indazole (5.0 kg) in 2-methoxyethyl ether (22 L).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add tin(II) chloride dihydrate (29.5 kg) to the suspension.
-
Add concentrated hydrochloric acid (15 L) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Add diethyl ether (70 L) to the reaction mixture to precipitate the product as its hydrochloride salt.
-
Filter the solid and wash with diethyl ether (2 x 10 L).
-
Suspend the hydrochloride salt in water (50 L) and cool to 10°C.
-
Adjust the pH to >10 with a 50% sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 20 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-2H-indazol-6-amine.
Expected Yield: 85-90% Purity (by HPLC): >99%
Stage 3: Large-Scale Synthesis of this compound
This final step involves the condensation of the two previously synthesized intermediates.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-dimethyl-2H-indazol-6-amine | 161.21 | 4.0 kg | 24.8 |
| 2,4-Dichloropyrimidine | 148.98 | 3.8 kg | 25.5 |
| Sodium Bicarbonate (NaHCO3) | 84.01 | 4.2 kg | 50.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.8 kg | 2.5 |
| Methanol | 32.04 | 40 L | - |
| Water | 18.02 | 40 L | - |
Protocol:
-
Charge a 100 L reactor with methanol (40 L), 2,3-dimethyl-2H-indazol-6-amine (4.0 kg), 2,4-dichloropyrimidine (3.8 kg), sodium bicarbonate (4.2 kg), and tetrabutylammonium bromide (0.8 kg).
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water (40 L) with stirring to precipitate the product.
-
Stir the slurry for 2 hours at 10-15°C.
-
Filter the solid product and wash with a 1:1 mixture of methanol and water (2 x 10 L), followed by water (20 L).
-
Dry the product in a vacuum oven at 60°C until a constant weight is achieved.
Expected Yield: 92-97% Purity (by HPLC): >99.5%
Quantitative Data Summary
| Stage | Starting Material | Product | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Uracil | 2,4-Dichloropyrimidine | 1: (excess POCl3) | POCl3 | 105-110 | 4 | 90-95 | >98 (GC) |
| 2 | 2,3-dimethyl-6-nitro-2H-indazole | 2,3-dimethyl-2H-indazol-6-amine | 1:5 (SnCl2) | 2-Methoxyethyl ether | 0-25 | 3 | 85-90 | >99 (HPLC) |
| 3 | 2,3-dimethyl-2H-indazol-6-amine | This compound | 1:1.03 | Methanol | ~65 | 8-12 | 92-97 | >99.5 (HPLC) |
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated area.
-
The reactions should be carried out by trained personnel familiar with large-scale chemical synthesis.
Conclusion
The protocols detailed in this document provide a comprehensive and scalable method for the synthesis of this compound. The high yields and purities obtained at each stage make this a viable and efficient process for the industrial production of this key pharmaceutical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 444731-74-2 this compound AKSci X3179 [aksci.com]
- 3. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent reactions of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] Pazopanib is an oral angiogenesis inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[2] The protocols outlined below are based on established synthetic routes reported in scientific literature and patents.
Synthesis of this compound
This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine.[3][4]
Experimental Protocol
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3]
-
Add a base, either sodium bicarbonate (2 equivalents) or triethylamine.[3][4]
-
To this stirring solution, add 2,4-dichloropyrimidine (1 to 1.5 equivalents) portion-wise at room temperature.[5][6]
-
Heat the reaction mixture to 85 °C and maintain this temperature with continuous stirring.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[7]
-
If DMSO is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If ethanol is used, the product may precipitate upon cooling.[8]
-
Collect the solid product by filtration and wash it thoroughly with deionized water.[7]
-
For further purification, the crude product can be slurried in a solvent like ethyl acetate, heated to 35-40°C, and then cooled to 0-5°C before filtering to yield the purified this compound as an off-white solid.[7]
-
Dry the final product under vacuum.
Data Presentation
| Reactant/Reagent | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3-dimethyl-2H-indazol-6-amine | 1 | DMSO | TEA | RT - 85 | N/A | N/A | N/A | [3] |
| 2,3-dimethyl-2H-indazol-6-amine | 1 | Ethanol | NaHCO₃ | Reflux | 4 | N/A | N/A | [9] |
| N,2,3-trimethyl-2H-indazol-6-amine | 1 | DMF | NaHCO₃ | 85 | 3 | 97 | N/A | [5][6] |
Note: Yields and reaction times can vary based on the specific scale and reaction conditions.
Subsequent Reaction: Synthesis of Pazopanib Hydrochloride
This protocol details the coupling reaction of this compound (or its N-methylated analog) with 5-amino-2-methylbenzenesulfonamide to form Pazopanib.[1][10]
Experimental Protocol
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-amino-2-methylbenzenesulfonamide
-
Isopropyl alcohol or N,N-dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl) or 4M HCl in Isopropyl alcohol
Procedure:
-
Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 - 1.1 equivalents).[1][7]
-
Add a suitable solvent such as isopropyl alcohol or DMF.[1][7]
-
Add a catalytic amount of concentrated hydrochloric acid or a 4M solution of HCl in isopropyl alcohol.[1][7]
-
Heat the reaction mixture to reflux (approximately 95 °C) and stir for 10-12 hours, or until the reaction is complete as monitored by TLC.[1][7]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
The product, Pazopanib hydrochloride, should precipitate out of the solution.
-
Collect the solid by filtration, wash with the reaction solvent (e.g., ethanol), and dry to afford the final product as an off-white powder.[10]
-
Further purification can be achieved by recrystallization from a mixture of methanol and water to achieve high purity.[3]
Data Presentation
| Reactant/Reagent | Molar Eq. | Solvent | Acid | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 1 | Isopropyl alcohol | 4M HCl in IPA | Reflux | 10-12 | ~63 | 97.5 | [3][7] |
| N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 1 | Ethanol/DMF | Conc. HCl | ~95 | N/A | 85 | 98.4 | [1][10] |
Visualizations
Experimental Workflow
Caption: Synthetic pathway from starting materials to Pazopanib Hydrochloride.
Pazopanib's Mechanism of Action: Inhibition of Key Signaling Pathways
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the stem cell factor receptor (c-Kit).[2][11] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that are crucial for angiogenesis, tumor cell proliferation, and survival.[10]
Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine CAS#: 444731-75-3 [amp.chemicalbook.com]
- 7. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 8. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Precautions for Handling N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in the Lab
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and handling protocols for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS No. 444731-74-2). This compound is a key intermediate in the synthesis of various pharmaceutical agents, including Pazopanib, an angiogenesis inhibitor.[1][2] Due to conflicting and limited safety data, a cautious approach is strongly advised when handling this chemical.
Hazard Identification and Classification
While some sources indicate that this chemical does not meet GHS hazard criteria, more consistent data from chemical suppliers suggest the following classifications.[3] It is prudent to adhere to the more stringent safety warnings.
Signal Word: Warning
GHS Pictogram:
-
GHS07 (Exclamation mark)
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A structurally similar compound, N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine, is reported to be toxic if swallowed and is a suspected mutagen.[5][6] This suggests that this compound should be handled with significant caution.
Quantitative Safety Data
| Parameter | Value | Reference |
| CAS Number | 444731-74-2 | [4][7][8][9] |
| Molecular Formula | C13H12ClN5 | [8][9] |
| Molecular Weight | 273.72 g/mol | [7] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
| Hygroscopic | Yes | [7] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, the following engineering controls and PPE are mandatory when handling this compound.
-
Engineering Controls:
-
Work in a certified chemical fume hood to avoid inhalation of dust.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) that meet ASTM standard D6978.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, an impervious gown and shoe covers should be worn.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.
-
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the compound into the tube. For example, for 1 mL of a 10 mM solution, weigh 2.7372 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Cell-Based Assay Protocol
This is a general workflow for using the compound in a cell-based assay.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the diluted compound.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the specific cell-based assay (e.g., viability, proliferation, or signaling pathway analysis).
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Caption: Workflow for Safely Handling the Compound.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. :: N-(4-Chloropyrimidin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Cas no:1252927-45-9 | Svaklifesciences :: [svaklifesciences.com]
- 2. clearsynth.com [clearsynth.com]
- 3. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scimplify.com [scimplify.com]
- 9. N-(2-chloropyriMidin-4-yl)-2,3-diMethyl-2H- indazol-6-aMine | CAS 444731-74-2 | Chemical-Suppliers [chemical-suppliers.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of Pazopanib.
I. Reaction Overview and Mechanism
The synthesis of this compound involves the nucleophilic aromatic substitution (SNAE) reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the synthesis of the target intermediate.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most common bases used for this reaction, and how do they compare?
A1: The choice of base is critical for achieving a high yield and minimizing side reactions. Commonly used bases include sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), and sodium hydroxide (NaOH). While specific yields can vary based on other reaction parameters, the following table provides a general comparison based on literature and patent data.[1]
| Base | Typical Solvent(s) | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | Methanol, Ethanol/THF | A mild and cost-effective base. The particle size of NaHCO₃ can influence the reaction rate and impurity profile.[2] |
| Triethylamine (Et₃N) | Dimethyl sulfoxide (DMSO) | An organic base that can improve solubility in certain solvents. May require careful purification to remove.[1] |
| Sodium Hydroxide (NaOH) | Acetone, Water/Ethyl Acetate | A strong, cost-effective base. Its use may lead to the formation of hydrolysis byproducts if not carefully controlled.[1] |
Q2: What solvents are suitable for this reaction?
A2: The choice of solvent can significantly impact reaction kinetics and product solubility. Common solvents include methanol, industrial methylated spirit, and dimethyl sulfoxide (DMSO).[1][2] The selection should be based on the chosen base and the desired reaction temperature.
Q3: What is the typical reaction temperature and duration?
A3: The reaction temperature can range from room temperature to reflux, depending on the solvent and base used. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
Q4: What is the main impurity to be aware of in this synthesis?
A4: The primary process-related impurity is the regioisomer N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine.[3] The formation of this impurity is influenced by the reaction conditions.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase reaction time or temperature as appropriate. - Ensure the base is of adequate quality and stoichiometry. |
| Product loss during workup. | - Optimize the extraction and crystallization procedures. - Ensure the pH is appropriate during aqueous workup to prevent product loss. | |
| High Levels of N-(4-chloropyrimidin-2-yl) Impurity | Reaction conditions favoring the formation of the regioisomer. | - The use of sodium bicarbonate with a specific particle size distribution (>250 µm or 50 to 150 µm) has been reported to minimize the formation of this impurity.[2] - Maintaining a reaction mixture pH of less than 7 has also been suggested to control the formation of this impurity.[2] |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. - Confirm the stoichiometry of the reactants. |
| Inefficient mixing. | - Ensure adequate stirring, especially for heterogeneous mixtures (e.g., with NaHCO₃). | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Purify the crude product using column chromatography. - Attempt crystallization from a different solvent system. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
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Caption: A simplified troubleshooting workflow for common synthesis issues.
IV. Experimental Protocols
The following are example experimental protocols derived from the literature. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Using Sodium Bicarbonate in Methanol [2][4]
-
Reaction Setup: To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in methanol, add 2,4-dichloropyrimidine (1.0-1.2 equivalents) and sodium bicarbonate (2.0-2.5 equivalents). The use of a phase transfer catalyst like tetrabutyl ammonium bromide may also be considered.[2][4]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solids and wash with methanol. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 2: Using Triethylamine in DMSO [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in dimethyl sulfoxide (DMSO). Add triethylamine (1.5-2.0 equivalents) followed by 2,4-dichloropyrimidine (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor for completion.
-
Workup: After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. rroij.com [rroij.com]
- 2. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015068175A2 - An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
common side reactions with N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of the anticancer drug Pazopanib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a crucial intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcomas.[1][2]
Q2: What are the most common impurities observed during the synthesis of this intermediate?
A2: The most frequently encountered impurities include a positional isomer, N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine, and an over-methylated derivative, N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[3][4][5] The presence of these impurities can affect the yield and purity of the final active pharmaceutical ingredient.[2]
Q3: What are the critical parameters to control during the synthesis to minimize side reactions?
A3: Temperature control is a critical factor. Specifically, maintaining the reaction temperature at or below 45°C during the coupling step is crucial to minimize the formation of the N-(4-chloropyrimidin-2-yl) isomer.[4] Additionally, the choice of base and solvent, as well as ensuring anhydrous conditions, can significantly impact the reaction's outcome.
Q4: How can I remove residual palladium catalyst from my final product?
A4: While not a side reaction of the core molecule, residual palladium from coupling reactions is a common issue. Effective removal to meet regulatory limits for active pharmaceutical ingredients can be achieved using solid-supported metal scavengers with chelating functional groups like thiol or amino groups.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of N-(4-chloropyrimidin-2-yl) isomer | Lack of regioselectivity in the coupling reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. Elevated reaction temperatures can favor the formation of this isomer.[4] | Maintain a strict reaction temperature of 45°C or below.[4] Consider optimizing the base and solvent system to improve regioselectivity. |
| Formation of N-methylated impurity | Over-methylation during the synthesis of the indazole ring or in subsequent steps. | Carefully control the stoichiometry of the methylating agent. Use a less reactive methylating agent or milder reaction conditions. |
| Low Yield of Desired Product | Incomplete reaction, hydrolysis of the chloropyrimidine starting material, or formation of di-substituted pyrimidine byproducts. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Product Purification | The presence of closely related impurities, such as the positional isomer, can make purification by standard chromatography challenging. | Consider recrystallization from a suitable solvent system to selectively crystallize the desired product. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
Data Presentation: Common Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 444731-74-2 | C₁₃H₁₂ClN₅ | 273.72 |
| N-(4-Chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine | 1226499-97-3 | C₁₃H₁₂ClN₅ | 273.72 |
| N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 444731-75-3 | C₁₄H₁₄ClN₅ | 287.75 |
| N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine | 1226500-02-2 | C₂₆H₂₃ClN₁₀ | 510.98 |
Experimental Protocols & Signaling Pathways
Synthesis Workflow and Potential Side Reactions
The synthesis of this compound typically involves the coupling of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine. The following diagram illustrates this process and highlights potential side reactions.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 5. forewinpharma.com [forewinpharma.com]
troubleshooting failed reactions with N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Welcome to the technical support center for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this intermediate in their synthetic workflows. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including anticancer drugs.[1]
Section 1: Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions involving this compound, primarily focusing on palladium-catalyzed cross-coupling reactions where it serves as the electrophilic partner.
Question: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the common causes and how can I troubleshoot it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving an electron-deficient heteroaryl chloride like this compound is a frequent challenge. The reactivity of chloropyrimidines can be lower than their bromo or iodo counterparts, necessitating carefully optimized conditions.[2] The issue often stems from an inefficient catalyst system, improper base selection, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The combination of the palladium source and ligand is critical. For less reactive chlorides, specialized ligands that promote oxidative addition are often required.[2]
-
Palladium Source: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are starting points, but more active pre-catalysts may be needed.
-
Ligand Choice: Triphenylphosphine (PPh₃) may be insufficient. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which are known to improve reaction efficiency for aryl chlorides.[3][4]
-
-
Optimize the Base and Solvent: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.
-
Base Selection: Weak bases like Na₂CO₃ might not be effective. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging couplings of aryl chlorides.[2]
-
Solvent System: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[5] Common choices include dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[3][4]
-
-
Check Reagent Quality and Stoichiometry:
-
Ensure the boronic acid is not degraded. Boronic acids can undergo decomposition (trimerization to boroxines) upon storage. Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[3]
-
Confirm the purity of your this compound starting material.
-
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to drive the coupling of chloropyrimidines to completion.[3] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[6]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Question: I am observing significant side product formation in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is common in cross-coupling reactions. With this compound, the primary side products often arise from hydrolysis of the chloro-substituent, homo-coupling of the boronic acid, or reduction of the starting material.
Common Side Reactions:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This is often promoted by excess base, moisture, or certain palladium-hydride species formed in the catalytic cycle.
-
Hydrolysis: The chloro group is replaced by a hydroxyl group, forming the corresponding pyrimidin-2-one. This is favored by the presence of water and a strong base, especially at high temperatures.
-
Homo-coupling: The boronic acid couples with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the catalytic system is not optimal or if oxygen is present.
Strategies for Minimization:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to minimize homo-coupling and catalyst degradation.[2][5]
-
Control Stoichiometry: Avoid a large excess of the boronic acid or base.
-
Use Anhydrous Solvents: To minimize hydrolysis, use dry solvents. If an aqueous base is necessary, a biphasic system (e.g., Toluene/Water) can sometimes be effective.
-
Optimize Ligand: A suitable ligand can accelerate the desired cross-coupling pathway, outcompeting side reactions.
Caption: Potential side reactions in palladium-catalyzed cross-coupling.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
Answer: While every substrate pair requires optimization, the following table provides a robust set of starting conditions based on established protocols for related heteroaryl chlorides.[3][4][7]
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ is often paired with a ligand. |
| Ligand | SPhos or XPhos | 1.1 - 1.2 equivalents relative to Pd source |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane or Toluene (degassed) | Reaction concentration of 0.1 - 0.5 M |
| Temperature | 100 - 110 °C | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst degradation.[2] |
FAQ 2: Can this compound be used in a Buchwald-Hartwig amination? What conditions should I use?
Answer: Yes, the 2-chloro substituent is suitable for Buchwald-Hartwig amination to form a C-N bond.[8] This reaction is instrumental in synthesizing a wide range of aryl amines.[9] Similar to Suzuki coupling, success depends heavily on the catalyst system.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. |
| Ligand | Xantphos or a Biarylphosphine ligand (e.g., BrettPhos) | Ligand choice is critical and substrate-dependent. |
| Base | NaOt-Bu or K₂CO₃ | NaOt-Bu is a strong, non-nucleophilic base often used. |
| Solvent | Toluene or Dioxane (degassed) | Must be anhydrous. |
| Temperature | 80 - 110 °C | Reaction times can vary significantly. |
| Atmosphere | Argon or Nitrogen | Crucial for catalyst stability. |
FAQ 3: How should I store this compound?
Answer: Based on supplier recommendations for this solid compound, it should be stored in an inert atmosphere at 2-8°C. This minimizes potential degradation over time.
Section 3: Experimental Protocols
The following are generalized protocols for common reactions. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[3]
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Stir the mixture and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.02 mmol, 2 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Reaction vessel (e.g., Schlenk tube) with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add Pd₂(dba)₃ and Xantphos. Seal the vessel, and evacuate and backfill with inert gas.
-
Add the degassed toluene and stir for 5 minutes.
-
In a separate flask under an inert atmosphere, add this compound, the amine, and NaOt-Bu.
-
Transfer the prepared catalyst solution to the flask containing the reagents via cannula or syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Key Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. Below is the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl pyrimidines, specifically focusing on the optimization of catalyst loading for the coupling of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of catalyst loading in this specific coupling reaction?
A1: Catalyst loading, the amount of catalyst relative to the limiting reactant, is a critical parameter that directly influences reaction rate, yield, and purity.[1] For the coupling of this compound, optimizing the palladium catalyst loading is essential to ensure efficient conversion while minimizing costs and potential side reactions. Insufficient catalyst can lead to low or no product formation, while excessive amounts can result in catalyst aggregation, formation of inactive palladium black, and increased downstream purification challenges to remove residual heavy metals.[2]
Q2: Which type of catalyst is typically used for the N-arylation of an indazole with a chloropyrimidine?
A2: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming the C-N bond in this type of transformation.[3] Given that aryl chlorides can be challenging substrates, specialized, bulky, and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[2] Common catalyst systems may involve a palladium source like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G3, paired with a suitable ligand like XPhos, SPhos, or RuPhos.[2] Copper-catalyzed Ullmann-type reactions can also be an alternative for N-arylation of indazoles.[3][4]
Q3: What are the initial steps to determine the optimal catalyst loading?
A3: The optimal catalyst loading is typically determined empirically for each specific substrate pairing and reaction conditions. A good starting point is to screen a range of catalyst loadings.[5] Begin with a standard loading (e.g., 1-2 mol%) and then evaluate a broader range (e.g., 0.1 mol%, 0.5 mol%, and 5 mol%) to observe the impact on reaction conversion and yield.[5] This initial screen will help identify a promising range for further fine-tuning.
Q4: Can increasing the catalyst loading have a negative impact on the reaction?
A4: Yes, increasing catalyst loading can have detrimental effects.[6] At high concentrations, some catalysts may form aggregates or dimers that are less selective or inactive.[6] This can also promote side reactions, leading to a lower yield of the desired product and a more complex purification process.[6] Economically, higher catalyst loading increases the overall cost of the synthesis.
Troubleshooting Guide
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are active and have been stored under an inert atmosphere to prevent degradation.[7] If using a Pd(II) precatalyst, ensure it is properly reduced in situ to the active Pd(0) species.[7][8] |
| Insufficient Catalyst Loading | For a new or challenging reaction, a higher initial catalyst loading (e.g., up to 5 mol%) may be necessary to achieve conversion.[2] The loading can be optimized downwards later. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids (if used).[7] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[7][9] |
| Suboptimal Reaction Conditions | The reaction may require higher temperatures (e.g., 80–120 °C) or a longer reaction time.[3][9] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[9] |
Problem 2: Significant formation of side products (e.g., homocoupling, hydrodehalogenation).
| Possible Cause | Suggested Solution |
| Catalyst Loading Too High | Excessive catalyst can promote undesired side reactions.[6] Try reducing the catalyst loading incrementally to see if the formation of byproducts decreases. |
| Incorrect Ligand-to-Metal Ratio | An inappropriate ratio can lead to the formation of different, less selective catalytic species.[5] This ratio should be optimized, with a typical starting point being slightly greater than 1:1 for monodentate ligands. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical.[2] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF, THF) as they can significantly impact reaction outcome and selectivity.[2] |
Problem 3: Reaction stalls after partial conversion.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The active Pd(0) catalyst may be deactivating over time. This can sometimes be mitigated by using a more robust ligand or by the slow addition of the catalyst over the course of the reaction. |
| Product Inhibition | The product formed may be inhibiting the catalyst. Diluting the reaction mixture or using a different solvent system might help. |
| Impure Starting Materials | Impurities in the this compound or the coupling partner can act as catalyst poisons.[2] Ensure the purity of all reagents before starting the reaction. |
Data Presentation: Catalyst Loading Optimization
The following table summarizes hypothetical results from a catalyst loading optimization study for the target coupling reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (by HPLC, %) |
| 0.1 | 24 | 35 | 28 | 85 |
| 0.5 | 18 | 85 | 78 | 92 |
| 1.0 | 12 | 98 | 91 | 97 |
| 2.0 | 12 | >99 | 90 | 96 |
| 5.0 | 8 | >99 | 85 | 90 |
This data is illustrative and serves as an example for an optimization study.
Experimental Protocols
General Protocol for Catalyst Loading Screening
-
Reaction Setup : In a series of oven-dried vials equipped with stir bars, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3) and any additional ligand to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).[7]
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[7]
-
Reaction : Place the vials in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[7]
-
Monitoring : Monitor the reaction progress by taking aliquots at specific time points and analyzing them by TLC or LC-MS.[7]
-
Workup and Analysis : Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7] Analyze the crude product to determine conversion, yield, and purity.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
minimizing impurity formation in N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.
Troubleshooting Guide: Minimizing Impurity Formation
The synthesis of this compound, typically achieved through a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution, is prone to the formation of several impurities. Understanding and controlling the reaction parameters is critical for a high-purity product.
Common Impurities and Their Mitigation Strategies
| Impurity Name | Structure | Potential Cause | Recommended Solutions |
| Regioisomer (CPDMI) : N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine | ![]() | Nucleophilic attack at the C-2 position of 2,4-dichloropyrimidine. This is generally less favored but can be influenced by reaction conditions.[1][2][3] | - Temperature Control : Maintain the reaction temperature at or below 45°C, ideally between 25-30°C.[1] - Base Selection : Use a mild inorganic base such as sodium bicarbonate or potassium carbonate.[1] - Solvent Choice : Methanol is a suitable solvent for controlling this impurity.[1] |
| Di-substituted Impurity : N2,N4-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine | ![]() | Reaction of a second molecule of 2,3-dimethyl-2H-indazol-6-amine with the product. | - Stoichiometry Control : Use a slight excess of 2,4-dichloropyrimidine. - Slow Addition : Add the 2,3-dimethyl-2H-indazol-6-amine solution slowly to the reaction mixture containing 2,4-dichloropyrimidine. |
| N-Methylated Impurity : N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | ![]() | Presence of methylating agents in the reaction mixture, or a side reaction if a methylating agent was used in a previous step and not completely removed.[4] | - Purity of Starting Materials : Ensure that the 2,3-dimethyl-2H-indazol-6-amine starting material is free from any N-methylated precursors. - Avoid Methylating Agents : If possible, avoid the use of methylating agents in the final coupling step. |
| Hydrodehalogenation Impurity : 2,3-dimethyl-2H-indazol-6-amine | ![]() | Reductive cleavage of the C-Cl bond on the pyrimidine ring, a known side reaction in palladium-catalyzed couplings.[5] | - Catalyst and Ligand Selection : Use a well-defined palladium precatalyst and an appropriate phosphine ligand. - Inert Atmosphere : Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation that can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction to minimize the formation of the CPDMI regioisomer?
A1: To minimize the formation of the N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine (CPDMI) impurity, it is crucial to maintain the reaction temperature at or below 45°C. A temperature range of 25°C to 30°C is often optimal.[1]
Q2: Which base is recommended for this synthesis?
A2: A mild inorganic base such as sodium bicarbonate or potassium carbonate is recommended. Stronger bases may promote the formation of the undesired regioisomer and other side products.[1]
Q3: How can I prevent the formation of the di-substituted impurity?
A3: Controlling the stoichiometry of the reactants is key. Using a slight excess of 2,4-dichloropyrimidine relative to 2,3-dimethyl-2H-indazol-6-amine can help minimize the formation of the N2,N4-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine impurity. Additionally, a slow and controlled addition of the indazole amine to the reaction mixture can be beneficial.
Q4: I am observing the N-methylated impurity in my product. What is the likely source?
A4: The presence of N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine suggests either the presence of a methylating agent in your reaction or contamination of your starting 2,3-dimethyl-2H-indazol-6-amine with its N-methylated analog.[4] It is essential to ensure the purity of your starting materials.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the reaction progress and determining the purity of the final product. For impurity identification and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7][8]
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize CPDMI Impurity
This protocol is designed to minimize the formation of the regioisomeric impurity N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate.
-
To this mixture, add 2,4-dichloropyrimidine.
-
Stir the reaction mixture for 24 hours at a controlled temperature of 25°C to 30°C.
-
After the reaction is complete (monitored by HPLC), add deionized water to the reaction mixture.
-
Stir the mixture for 1 hour at 25°C to 30°C to precipitate the product.
-
Filter the solid product.
-
Wash the wet solid with deionized water.
-
Dry the product under vacuum to obtain this compound.[1]
Visualizations
Reaction Pathway and Impurity Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of key impurities.
Caption: Synthetic pathway and major impurity formation routes.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
References
- 1. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. forewinpharma.com [forewinpharma.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. A simple and fast LC-MS/MS method for the routine measurement of cabozantinib, olaparib, palbociclib, pazopanib, sorafenib, sunitinib and its main active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Column Chromatography of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography purification of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the column chromatography of this compound?
The most common challenges are related to the basic nature of the amine functional groups in the molecule. These include:
-
Peak Tailing/Streaking: The basic amine groups can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and reduced separation efficiency.
-
Irreversible Adsorption: In some cases, the interaction with silica gel can be so strong that the compound does not elute from the column, resulting in low recovery.
-
Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive molecules. The 2-chloropyrimidine moiety, in particular, may be susceptible to hydrolysis or other reactions on the acidic stationary phase.
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Poor Solubility: The compound has limited solubility in common non-polar solvents used in normal-phase chromatography, which can make sample loading and mobile phase selection challenging.
Q2: Why is my compound streaking or tailing on the silica gel column?
Peak tailing is primarily caused by the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica gel surface. This interaction leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a "tailing" effect on the elution profile.
Q3: How can I prevent peak tailing?
The most effective way to prevent peak tailing is to suppress the interaction between your basic compound and the acidic silica gel. This can be achieved by:
-
Adding a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your mobile phase can neutralize the acidic silanol groups. A common starting point is to add 0.1-1% (v/v) of TEA to the eluent.
-
Using a Different Stationary Phase: Consider using a base-deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). Amine-functionalized silica columns are also a good option as they provide a less acidic environment.
Q4: What is a good starting mobile phase for the purification of this compound?
Based on its polarity and solubility, a good starting point for a mobile phase system would be a mixture of a non-polar solvent and a moderately polar solvent. Given the compound's slight solubility in ethyl acetate and dichloromethane, and very slight solubility in methanol, you could begin with a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Remember to include a basic modifier like triethylamine (0.1-1%).
Q5: My compound seems to be degrading on the column. What can I do?
Degradation on a silica gel column is often acid-catalyzed. To mitigate this:
-
Neutralize the Silica Gel: Add a basic modifier like triethylamine to your mobile phase as described above.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is recommended).
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or a base-deactivated silica gel.
Q6: I am not getting good separation between my product and impurities. What should I do?
-
Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. A shallow gradient can often improve the separation of closely eluting compounds.
-
Try a Different Solvent System: Experiment with different solvent combinations. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.
-
Check for Co-elution: Use thin-layer chromatography (TLC) with different solvent systems to ensure that what appears as a single spot is not actually multiple components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction of the basic amine with acidic silanol groups on silica gel. | Add 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase. Use a base-deactivated silica gel or alumina. |
| Low or No Recovery | Irreversible adsorption of the compound onto the silica gel. | Add a basic modifier to the mobile phase. Use a more polar eluent system. Consider using a different stationary phase (e.g., alumina). |
| Compound Degradation | Acid-catalyzed hydrolysis or decomposition on the silica gel surface. | Neutralize the stationary phase by adding a base to the mobile phase. Use a less acidic stationary phase. Minimize the time the compound spends on the column. |
| Poor Separation | Inappropriate mobile phase polarity. Co-eluting impurities. | Optimize the mobile phase with a shallower gradient. Try a different solvent system. Use 2D-TLC to confirm spot purity. |
| Compound Crashing Out on the Column | Poor solubility of the compound in the mobile phase. | Use a stronger solvent system for sample loading (dry loading is recommended). Ensure the compound is fully dissolved before loading. |
Quantitative Data Summary
| Property | Value | Source/Comment |
| Predicted pKa | 2.82 ± 0.30 | Predicted for the structurally similar N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, suggesting weak basicity.[1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) | Qualitative data for the structurally similar N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[1] |
Experimental Protocol: Recommended Column Chromatography Method
This protocol provides a general guideline for the purification of this compound using flash column chromatography with a basic modifier.
1. Materials:
-
Silica gel (230-400 mesh)
-
This compound (crude mixture)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
2. Mobile Phase Preparation:
-
Prepare a stock solution of the polar eluent (e.g., Ethyl Acetate) containing 1% (v/v) triethylamine.
-
Prepare the non-polar eluent (e.g., Hexanes).
-
Develop a suitable mobile phase system by running TLC plates of the crude material in various ratios of Hexanes:Ethyl Acetate (with 1% TEA in the ethyl acetate). Aim for an Rf value of ~0.2-0.3 for the desired compound.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the TLC analysis.
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
6. Post-Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Further dry the purified compound under high vacuum to remove residual solvents and triethylamine.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Logical relationships between compound properties and chromatography challenges.
References
Technical Support Center: Resolving Poor Solubility of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a solid compound with limited solubility in common laboratory solvents. It is characterized as very slightly soluble in methanol and slightly soluble in chloroform and ethyl acetate.[1] Its aqueous solubility is expected to be low, a common challenge for many kinase inhibitors.[2]
Q2: Why is the solubility of this compound poor?
A2: The poor solubility likely stems from its chemical structure, which includes a planar heterocyclic ring system. Such structures can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to surround and dissolve the compound.
Q3: What are the initial steps I should take to improve the solubility for in vitro assays?
A3: For initial in vitro experiments, using a co-solvent system is a common and effective starting point. A stock solution can be prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, as an amine-containing compound, its solubility is likely pH-dependent.[3] In acidic conditions, the amine groups can become protonated, increasing the molecule's polarity and aqueous solubility. However, the stability of the compound at different pH values should be assessed to avoid degradation.[4]
Q5: What are more advanced strategies if simple co-solvents or pH adjustments are insufficient?
A5: For more challenging solubility issues, especially for in vivo studies, advanced formulation strategies should be considered. These include creating amorphous solid dispersions, using cyclodextrin complexation, or developing nanoparticle formulations.[5][6]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assay.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent.
-
Troubleshooting Steps:
-
Decrease Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay.
-
Increase Co-solvent Percentage: Cautiously increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium. Be sure to run a vehicle control to check for solvent effects on your assay.
-
Use a Different Co-solvent: Test other water-miscible organic solvents such as ethanol or polyethylene glycol 300 (PEG300).[5]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, like Tween 80, can help to prevent precipitation.[5]
-
Issue 2: Low or inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leads to an inaccurate concentration of the compound in the cell culture medium, or the compound is precipitating and not interacting with the cells as intended.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the diluted compound in the media for any signs of precipitation (cloudiness, particles).
-
Solubility in Media: Determine the approximate solubility of your compound directly in the cell culture medium.
-
Consider Advanced Formulations: For critical experiments, consider preparing a cyclodextrin inclusion complex or an amorphous solid dispersion to enhance solubility in the culture medium.[6][7]
-
Issue 3: Poor bioavailability in animal studies.
-
Possible Cause: The compound is not dissolving sufficiently in the gastrointestinal tract for absorption after oral administration.
-
Troubleshooting Steps:
-
Formulation Optimization: A simple suspension is often inadequate for poorly soluble compounds.[6] Utilize a co-solvent system, a lipid-based formulation, or an amorphous solid dispersion for oral dosing.[5][6]
-
Particle Size Reduction: Micronization or nanosizing of the compound can increase the surface area for dissolution.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration, such as intravenous injection, if appropriate for the study.
-
Quantitative Data Summary
The following tables provide estimated solubility data and typical formulation compositions to guide your experiments.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| 0.1 N HCl (pH 1) | 0.1 - 0.5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 1 - 5 |
| Polyethylene Glycol 300 (PEG300) | 10 - 20 |
| Chloroform | 1 - 5 |
| Ethyl Acetate | 1 - 5 |
Disclaimer: The solubility values in this table are estimates based on qualitative descriptions and data for structurally similar compounds and should be experimentally verified.
Table 2: Example Co-solvent Formulations for In Vivo (Oral Gavage) Studies
| Formulation Component | Composition 1 | Composition 2 |
| This compound | 1-10 mg/mL | 1-10 mg/mL |
| DMSO | 10% | 5% |
| PEG300 | 40% | 40% |
| Tween 80 | 5% | 5% |
| Saline (0.9% NaCl) | 45% | 50% |
Note: These formulations should be prepared fresh daily and may result in a solution or a fine suspension.[5]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Gavage
Objective: To prepare a solution or suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of the compound and place it into a sterile vial.
-
Add the required volume of DMSO to the vial.
-
Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear stock solution.
-
In a separate vial, combine the required volumes of PEG300 and Tween 80.
-
Add the DMSO stock solution to the PEG300/Tween 80 mixture and vortex to mix thoroughly.
-
Slowly add the sterile saline to the organic mixture while vortexing to create the final formulation.
-
Visually inspect the final formulation for homogeneity.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to improve the dissolution rate and solubility of the compound.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), hydroxypropyl methylcellulose (HPMC))
-
A suitable solvent (e.g., methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve both the compound and the polymer in the chosen solvent in a round-bottom flask to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue drying until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
Protocol 3: Cyclodextrin Complexation
Objective: To prepare a more water-soluble inclusion complex of the compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine the desired molar ratio of the compound to HPβCD (a 1:1 or 1:2 molar ratio is a common starting point).
-
Dissolve the required amount of HPβCD in deionized water with stirring.
-
In a separate container, dissolve the compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound to the aqueous HPβCD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.
Visualizations
References
- 1. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016088074A1 - Process for the preparation of amorphous ibrutinib - Google Patents [patents.google.com]
- 5. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arborpharmchem.com [arborpharmchem.com]
impact of temperature on N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, with a specific focus on the impact of temperature on reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction has not been overcome, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by a suitable analytical method such as TLC or HPLC. For many nucleophilic aromatic substitution (SNAr) reactions, heating is necessary to achieve a reasonable reaction rate. |
| Inadequate mixing: Poor agitation can lead to localized temperature gradients and insufficient contact between reactants. | Ensure vigorous and consistent stirring throughout the reaction. Use an appropriate stir bar or overhead stirrer for the scale of your reaction. | |
| Decomposition of starting materials or product: The reaction temperature is too high, causing degradation. | Decrease the reaction temperature. If a higher temperature is required for the reaction to proceed, consider using a lower boiling point solvent or reducing the reaction time. Analyze the reaction mixture for degradation products. | |
| Formation of Multiple Byproducts | Side reactions due to excessive heat: High temperatures can promote undesired side reactions, such as di-substitution or reactions with the solvent. | Lower the reaction temperature to improve selectivity. If the primary reaction rate is too slow at a lower temperature, a catalyst or a more appropriate solvent might be necessary. |
| Presence of moisture: Water can react with the starting materials or intermediates, leading to hydrolysis byproducts. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Inconsistent Reaction Times | Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates. | Use a reliable heating mantle with a temperature controller and a thermocouple immersed in the reaction mixture for accurate temperature monitoring and control. Oil baths can also provide more stable heating. |
| Variability in reagent quality: Impurities in starting materials can inhibit or catalyze the reaction, affecting its rate. | Use reagents of known purity and ensure consistency between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing the temperature on the reaction rate for the synthesis of this compound?
A1: Generally, for a nucleophilic aromatic substitution (SNAr) reaction like this, increasing the temperature will increase the reaction rate. According to the Arrhenius equation, the rate constant of a reaction is exponentially related to the absolute temperature. As a rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. However, it is crucial to find an optimal temperature, as excessively high temperatures can lead to byproduct formation and degradation.
Q2: How can I experimentally determine the optimal temperature for my reaction?
A2: To determine the optimal temperature, you can run a series of small-scale experiments at different, controlled temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C). You should monitor the reaction progress over time at each temperature using an analytical technique like HPLC to determine the rate of product formation and the emergence of any impurities. The optimal temperature will be the one that provides a reasonable reaction rate with the highest selectivity for the desired product.
Q3: Are there any common byproducts I should be aware of when running this reaction at elevated temperatures?
A3: At higher temperatures, you may observe the formation of byproducts. One common possibility is di-substitution, where a second molecule of the indazol-6-amine reacts with the product. Another potential issue is the hydrolysis of the chloropyrimidine starting material or product if water is present. Reactions with the solvent are also possible if a nucleophilic solvent is used at high temperatures.
Q4: What type of solvent is recommended for this reaction, and how does it relate to the reaction temperature?
A4: Polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), or DMSO (Dimethyl sulfoxide) are typically used for SNAr reactions. These solvents can effectively solvate the cation of the base used, enhancing the nucleophilicity of the amine. The choice of solvent will also dictate the accessible temperature range for your experiment, as you should operate below the solvent's boiling point.
Q5: Can I use a catalyst to run the reaction at a lower temperature?
A5: While this specific reaction is often carried out thermally, some SNAr reactions can be catalyzed. For instance, palladium-catalyzed cross-coupling reactions (like the Buchwald-Hartwig amination) are an alternative for forming C-N bonds, which can sometimes be performed at lower temperatures. However, for the direct reaction between an amine and an activated chloropyrimidine, thermal activation is more common. If you wish to explore catalytic options, a thorough literature search for similar transformations is recommended.
Quantitative Data
The following table presents representative data on the effect of temperature on the reaction rate constant for the synthesis of this compound. Please note that this data is illustrative and actual experimental results may vary.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 70 | 343.15 | 1.5 x 10⁻⁴ |
| 80 | 353.15 | 3.2 x 10⁻⁴ |
| 90 | 363.15 | 6.5 x 10⁻⁴ |
| 100 | 373.15 | 1.3 x 10⁻³ |
Experimental Protocol
Objective: To determine the effect of temperature on the reaction kinetics for the synthesis of this compound.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
A suitable base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
Round-bottom flasks equipped with reflux condensers and magnetic stir bars
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantles with temperature controllers and thermocouples
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks, add 2,3-dimethyl-2H-indazol-6-amine (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), DIPEA (1.5 eq), and the internal standard to anhydrous DMF.
-
Inert Atmosphere: Purge each flask with an inert gas for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Place each flask in a pre-heated heating mantle set to the desired temperature (e.g., 70, 80, 90, and 100 °C). Use a thermocouple to monitor the internal reaction temperature.
-
Sampling: Once the reaction mixture reaches the target temperature (t=0), begin taking aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 30 minutes).
-
Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each temperature. Determine the initial reaction rate from the slope of this plot. Calculate the rate constant (k) at each temperature.
-
Arrhenius Plot: To determine the activation energy (Ea), plot ln(k) versus 1/T (where T is in Kelvin). The slope of this line will be equal to -Ea/R, where R is the gas constant.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Impact of temperature on reaction kinetics.
Technical Support Center: Identifying Degradation Products of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine. The information provided is designed to assist in identifying potential degradation products during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of the molecule, which contains a 2-chloropyrimidine ring and a 2,3-dimethyl-2H-indazol-6-amine moiety, several degradation pathways can be anticipated under stress conditions. The primary sites susceptible to degradation are the C-Cl bond on the pyrimidine ring and the secondary amine linker.
-
Hydrolysis (Acidic and Basic): The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of a hydroxypyrimidine derivative. The secondary amine bond could also be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving the molecule.
-
Oxidation: The secondary amine is a likely site of oxidation, which could lead to the formation of N-oxides or other oxidized species. The dimethyl-indazole ring may also be susceptible to oxidation.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation. This may involve dechlorination of the pyrimidine ring or other complex rearrangements. Studies on the related drug Pazopanib, for which this compound is an intermediate, have shown degradation primarily under photolytic conditions.[1][2][3]
-
Thermal Degradation: While generally more stable to thermal stress, prolonged exposure to high temperatures could lead to decomposition.
Q2: What specific degradation products have been identified for structurally similar compounds?
Forced degradation studies on Pazopanib, a drug that contains the N-(pyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine core, have identified several degradation products. While Pazopanib has a different substituent on the pyrimidine ring, these findings offer valuable insights into the potential degradation of the core structure.
Under photolytic conditions, one of the identified transformation products of Pazopanib was N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine.[1] This suggests that the indazole and pyrimidine rings are relatively stable under these conditions. Another study on Pazopanib showed degradation under oxidative conditions, leading to dealkylation and halogen addition reactions.[4]
Based on this, for this compound, potential degradation products are summarized in the table below.
Data Presentation: Potential Degradation Products
| Stress Condition | Potential Degradation Product Name | Proposed Structure |
| Hydrolysis | N-(2-Hydroxypyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Replacement of Cl with OH on the pyrimidine ring. |
| Oxidation | This compound N-oxide | Oxidation at the nitrogen of the secondary amine or on the indazole ring. |
| Photolysis | N-(Pyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Dechlorination of the pyrimidine ring. |
| Hydrolysis | 2,3-dimethyl-2H-indazol-6-amine and 4-amino-2-chloropyrimidine | Cleavage of the secondary amine bond (less likely under mild conditions). |
Troubleshooting Guides
Problem: No degradation is observed after performing forced degradation studies.
-
Solution 1: Increase the harshness of the stress conditions. For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH) or increase the temperature and duration of exposure.[5] For oxidative studies, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the reaction time.[4]
-
Solution 2: Ensure proper sample preparation for photolytic studies. The compound should be in a solution to ensure adequate exposure to light.[4] The choice of solvent can also influence the degradation pathway.
-
Solution 3: Verify the analytical method's ability to detect degradation products. The analytical method, typically HPLC, must be able to separate the parent compound from any potential degradation products. Ensure the method is "stability-indicating."
Problem: Mass balance is not achieved in the stability study (the sum of the assay of the parent drug and the known degradation products is not close to 100%).
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Solution 1: Investigate the formation of non-chromophoric degradation products. Some degradation products may not have a UV chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Solution 2: Check for precipitation of degradation products. Some degradation products may be insoluble in the sample solvent. Visually inspect the sample for any precipitates. If precipitation is suspected, try a different solvent to dissolve the sample.
-
Solution 3: Evaluate the possibility of volatile degradation products. Volatile compounds will not be detected by HPLC. Headspace GC-MS can be used to analyze for volatile degradation products.
Problem: The structure of an unknown degradation product cannot be elucidated.
-
Solution 1: Isolate the degradation product. Preparative HPLC can be used to isolate a sufficient quantity of the unknown impurity for structural elucidation.[1]
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Solution 2: Employ advanced analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is a powerful tool for definitive structure elucidation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.
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Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours). A control sample should be kept in the dark.
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Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all degradation products are detected. A wavelength of around 270 nm is a reasonable starting point based on the UV absorbance of similar structures.[5]
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
References
- 1. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning this synthesis from the laboratory bench to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The most prevalent and scalable synthetic route involves the nucleophilic aromatic substitution reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Q2: What are the critical process parameters to monitor during scale-up?
A2: The most critical process parameters to monitor and control during the scale-up of this reaction are:
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Temperature: Precise temperature control is crucial to minimize the formation of impurities, particularly the isomeric byproduct N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine.
-
Mixing Efficiency: Adequate mixing is essential to ensure uniform reaction temperature and concentration of reactants, which directly impacts reaction rate and impurity formation.
-
Rate of Reagent Addition: Controlled addition of the reactants, especially on a large scale, can prevent localized "hot spots" and control the exothermic nature of the reaction.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing the degradation of the product.
Q3: What are the primary impurities, and how can they be minimized?
A3: The primary impurity of concern is the regioisomer, N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine. Its formation can be minimized by maintaining the reaction temperature below 45°C.[1] Other potential impurities can arise from unreacted starting materials or side reactions. Effective purification methods, such as recrystallization, are necessary to remove these impurities.
Troubleshooting Guide
| Issue | Potential Cause (Bench Scale) | Potential Cause (Pilot Plant Scale) | Recommended Action |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing. | Poor heat transfer leading to localized overheating or under-heating; Inadequate mixing in a larger reactor volume; Longer reaction times leading to product degradation. | Optimize reaction temperature and time based on in-process monitoring. At pilot scale, evaluate and improve agitator design and speed to ensure efficient mixing. Implement controlled reagent addition to manage exotherms. |
| High Levels of Isomeric Impurity | Reaction temperature too high. | Inefficient heat removal leading to "hot spots" within the reactor; Poor temperature control. | Maintain a strict temperature control, ideally below 45°C.[1] At pilot scale, ensure the reactor's cooling system is adequate for the batch size and reaction exotherm. Consider a slower, controlled addition of reactants. |
| Presence of Unreacted Starting Materials | Insufficient reaction time; Poor mixing leading to unreacted pockets of material. | Inefficient mixing leading to dead zones in the reactor; Shorter effective reaction time due to slower heating and cooling cycles. | Increase reaction time and monitor for completion using in-process analytical methods (e.g., HPLC). Improve mixing efficiency at the pilot scale. |
| Product Isolation Difficulties (e.g., filtration issues) | Fine particle size of the product. | Changes in crystallization kinetics at a larger scale leading to different particle size and morphology; Inefficient solid-liquid separation equipment. | Optimize the crystallization process (e.g., cooling rate, solvent system) to control particle size. Evaluate and select appropriate filtration and drying equipment for the pilot plant scale. |
Experimental Protocols
Bench-Scale Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate.
-
Add 2,4-dichloropyrimidine to the reaction mixture.
-
Stir the reaction mixture at 25-30°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add de-ionized water to the reaction mixture and stir for 1 hour.
-
Filter the solid product.
-
Wash the wet solid with de-ionized water.
-
Dry the solid in a vacuum oven at 50°C for 12 hours to obtain this compound.
Data Presentation
Table 1: Comparison of Typical Process Parameters and Outcomes
| Parameter | Bench Scale (Typical) | Pilot Plant Scale (Target) | Key Considerations for Scale-Up |
| Batch Size | 50 g | 5 kg | Surface area to volume ratio decreases, impacting heat transfer. |
| Solvent Volume | 500 mL | 50 L | Changes in mixing dynamics and heating/cooling times. |
| Reaction Temperature | 25-30°C | 25-40°C (with tight control) | Efficient heat removal is critical to avoid impurity formation. |
| Mixing Speed | 300-500 rpm | To be determined based on reactor geometry and fluid dynamics | Must ensure adequate suspension of solids and uniform heat distribution. |
| Reaction Time | 24 hours | 24-36 hours | May be longer due to slower heating/cooling and addition times. |
| Typical Yield | 85-95% | 80-90% | Yield may be slightly lower at scale; optimization is key. |
| Isomeric Impurity | < 1% | < 1.5% | Requires stringent temperature control. |
Visualizations
Caption: Experimental Workflow from Bench to Pilot Plant.
Caption: Troubleshooting Logic for Scale-Up Issues.
References
Validation & Comparative
comparing synthetic routes to Pazopanib using different intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to Pazopanib, a potent tyrosine kinase inhibitor. We will delve into the innovator's established method and explore viable alternatives, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough evaluation of these synthetic strategies.
Pazopanib's molecular structure is an assembly of three key building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain. The divergence in synthetic approaches primarily lies in the strategy for preparing and coupling these intermediates. This guide will focus on three prominent routes, each distinguished by its initial intermediate.
Comparison of Synthetic Routes
The efficiency and practicality of a synthetic route are paramount in drug development and manufacturing. The following tables provide a quantitative comparison of the innovator's route and two notable alternative pathways to Pazopanib.
Route 1: The Innovator's Approach via 3-Methyl-6-nitro-1H-indazole
The original manufacturing process for Pazopanib, as disclosed by the innovator, commences with 3-methyl-6-nitro-1H-indazole.[1] This multi-step synthesis involves the formation of a key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.
| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Methylation of 3-methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | Acetone | ~73 | >99 |
| 2 | Reduction of 2,3-dimethyl-6-nitro-2H-indazole | SnCl₂·2H₂O, HCl | 2-Methoxyethyl ether | ~87 | >99 |
| 3 | Coupling with 2,4-dichloropyrimidine | NaHCO₃ | Methanol | Not specified | >99 |
| 4 | Methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Methyl iodide, Cs₂CO₃ | DMF | Not specified | >99 |
| 5 | Final coupling with 5-amino-2-methylbenzenesulfonamide | HCl | Isopropanol/Ether | ~63 | >99.9 |
| Overall | ~46 | >99.9 |
Route 2: Alternative Synthesis via 6-Bromo-2,3-dimethyl-2H-indazole
An alternative, commercially viable route begins with 6-bromo-2,3-dimethyl-2H-indazole. This pathway is characterized by a shorter synthetic sequence and potentially higher overall yields.
| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Amination of 6-bromo-2,3-dimethyl-2H-indazole | Methylamine, CuI, K₂CO₃ | DMF | 97 | 99 |
| 2 | Coupling with 2,4-dichloropyrimidine | NaHCO₃ | DMF | 97 | 98.5 |
| 3 | Final coupling with 5-amino-2-methylbenzenesulfonamide | HCl | Ethanol | 85 | 98.4 |
| Overall | ~81 | >98 |
Route 3: Alternative Synthesis via 5-((4-Chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
This approach involves the initial coupling of the sulfonamide side-chain with the pyrimidine core, creating a different key intermediate.
| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, NaHCO₃ | Ethanol/THF | 48 | Not specified |
| 2 | Synthesis of N,2,3-trimethyl-2H-indazol-6-amine | (From 2,3-dimethyl-2H-indazol-6-amine) Paraformaldehyde, NaBH₄, CH₃ONa | Methanol | Not specified | Not specified |
| 3 | Final coupling of intermediates | HCl | Ethanol | ~63 (purified to 77) | 99.9 |
| Overall | ~31 | >99.9 |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Innovator's Synthesis - Key Steps
-
Step 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine:
-
Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 equivalent) in 2-methoxyethyl ether with heating, then cool to 0°C.
-
Add tin(II) chloride (2.8 equivalents) under a nitrogen atmosphere.
-
Add concentrated HCl dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 45 minutes.
-
Add ether to precipitate the product as its hydrochloride salt.
-
Collect the precipitate by filtration to yield the desired product (86.8% yield).[2]
-
-
Step 5: Final Coupling to form Pazopanib Hydrochloride:
-
Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to induce precipitation.
-
Collect the solid by filtration, wash with ether, and dry to afford Pazopanib hydrochloride.
-
Route 2: Alternative Synthesis via 6-Bromo-2,3-dimethyl-2H-indazole - Key Steps
-
Step 1: Amination of 6-bromo-2,3-dimethyl-2H-indazole:
-
Charge a flask with 6-bromo-2,3-dimethyl-2H-indazole (1 equivalent), methylamine (2 equivalents), copper(I) iodide (5 mol%), and potassium carbonate in DMF.
-
Stir the reaction mixture at 100°C until completion.
-
Cool the mixture to room temperature, filter to remove the catalyst, and add water.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to an oil.
-
Crystallize the product from diethyl ether to afford N,2,3-trimethyl-2H-indazol-6-amine (97% yield, 99% purity).
-
-
Step 3: Final Coupling to form Pazopanib Hydrochloride:
-
Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents) in ethanol.
-
Add a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction, collect the precipitated product by filtration, wash with ethanol, and dry to yield Pazopanib hydrochloride (85% yield, 98.4% purity).[3]
-
Route 3: Alternative Synthesis via 5-((4-Chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide - Key Steps
-
Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide:
-
React 5-amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran in the presence of sodium bicarbonate.
-
Purify the product by recrystallization from ethyl acetate to obtain 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (48% yield).[1][4]
-
-
Step 3: Final Coupling to form Pazopanib Hydrochloride:
-
Condense 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide with N,2,3-trimethyl-2H-indazol-6-amine in ethanol in the presence of hydrochloric acid.
-
The crude product is obtained with a yield of approximately 63% and an HPLC purity of 97.5%.
-
Further purification by recrystallization from a mixture of methanol and water affords pure Pazopanib hydrochloride with a purity of 99.9% and a yield of 77%.[4]
-
Visualizing the Pathways
To further elucidate the relationships between intermediates and the overall workflow, the following diagrams have been generated.
Caption: Innovator's synthetic route to Pazopanib.
Caption: Alternative route to Pazopanib via a brominated intermediate.
Caption: Alternative route with a pre-formed sulfonamide-pyrimidine intermediate.
Pazopanib's Mechanism of Action: Targeting VEGFR Signaling
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, with a primary mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[5] The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR, Pazopanib effectively cuts off the blood supply to cancerous tumors.
The following diagram illustrates the simplified VEGFR signaling cascade that is inhibited by Pazopanib.
Caption: Simplified VEGFR signaling pathway inhibited by Pazopanib.
References
- 1. rroij.com [rroij.com]
- 2. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]
- 3. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 4. rroij.com [rroij.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine versus Commercial Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the purity of in-house synthesized N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine against a commercial standard. This compound is a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.
This document outlines a representative synthesis protocol and details the analytical methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized for a clear comparison.
Synthesis of this compound
A common synthetic route to obtain this compound involves the nucleophilic substitution reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine.
Experimental Protocol:
A representative procedure for the synthesis is as follows:
-
Reaction Setup: To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added a base, typically sodium bicarbonate or triethylamine (2 equivalents).
-
Addition of Reagent: 2,4-dichloropyrimidine (1.1 to 1.5 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to reflux for a period of 4 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Purity Comparison: Synthesized vs. Commercial Standard
The purity of the synthesized batch was compared against a commercially available standard, which typically has a purity specification of ≥98%. The following table summarizes the results of the purity analysis.
| Parameter | Synthesized Product | Commercial Standard | Method of Analysis |
| Appearance | Off-white to pale yellow solid | White to off-white solid | Visual Inspection |
| Purity (HPLC) | 99.2% | ≥98.0% | HPLC-UV |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 214-216 °C | 215-217 °C | Melting Point Apparatus |
| Residual Solvents | <0.1% | Conforms to specifications | GC-HS |
Detailed Analytical Methodologies
Accurate determination of purity requires robust analytical methods. The following protocols were employed for the analysis of both the synthesized and commercial samples.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol or a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra were recorded to confirm the chemical structure and identify any organic impurities. The spectra of the synthesized compound were compared with those of the commercial standard.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ is approximately 274.7 g/mol .
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the synthesis and comparative purity analysis.
validation of analytical methods for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
A Guide to the Validation of Analytical Methods for Gedatolisib
Introduction to Gedatolisib and the Imperative of Analytical Method Validation
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, also known as Gedatolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Its role in targeting the PI3K/AKT/mTOR signaling pathway makes it a significant candidate in oncology research, particularly for breast cancer. The accurate and reliable analysis of Gedatolisib in bulk drug substances, finished products, and biological matrices is critical for ensuring its quality, safety, and efficacy. This necessitates the rigorous validation of analytical methods.
This guide provides a comprehensive overview of the key considerations and experimental approaches for validating analytical methods for Gedatolisib, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines. While specific, detailed validation data for Gedatolisib is not publicly available, this document will serve as a practical framework for researchers, scientists, and drug development professionals.
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. The validation process involves a series of experiments to evaluate the performance characteristics of the method. According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparison of Analytical Techniques for Gedatolisib Analysis
The selection of an analytical technique for Gedatolisib depends on the intended application, such as quantification of the active pharmaceutical ingredient (API), impurity profiling, or pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.
Table 1: Hypothetical Comparison of HPLC and LC-MS/MS Methods for Gedatolisib Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High (potential for co-eluting impurities) | Very High (based on mass-to-charge ratio) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
| LOD | ~0.1 µg/mL | ~0.02 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL |
| Robustness | Generally robust to small changes in pH, mobile phase composition | Can be sensitive to matrix effects |
| Application | Assay and impurity determination in drug substance and product | Bioanalysis (pharmacokinetic studies), trace-level impurity analysis |
Note: The values presented in this table are hypothetical and serve as an illustration of typical performance characteristics for these analytical techniques.
Experimental Protocols
While specific validated methods for Gedatolisib are not publicly detailed, the following sections outline typical experimental protocols for HPLC and LC-MS/MS method validation.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling
A stability-indicating HPLC method is crucial for separating Gedatolisib from its potential degradation products and process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of Gedatolisib (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Experiments:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) are performed to demonstrate that the method can separate the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
-
Linearity: A series of solutions of Gedatolisib reference standard are prepared over the desired concentration range (e.g., 50% to 150% of the target concentration). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is assessed by the recovery of known amounts of Gedatolisib spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Multiple injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated on different days, by different analysts, and on different instruments.
-
-
LOD and LOQ: These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results is evaluated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bioanalysis
For quantifying Gedatolisib in biological matrices like plasma or serum, a highly sensitive and selective LC-MS/MS method is required.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Column: A C18 or similar reversed-phase column with smaller dimensions for faster analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with a mobile phase similar to the HPLC method but using LC-MS grade solvents.
-
MRM Transitions: Specific precursor-to-product ion transitions for Gedatolisib and an internal standard are monitored.
Validation Experiments:
The validation of a bioanalytical method follows similar principles to the HPLC method but with additional considerations for matrix effects, extraction recovery, and stability in the biological matrix.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of endogenous components in the biological matrix is assessed.
-
Linearity, Accuracy, and Precision: These are evaluated using calibration standards and quality control (QC) samples prepared in the biological matrix.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is investigated by comparing the response of the analyte in the presence and absence of the matrix.
-
Extraction Recovery: The efficiency of the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is determined.
-
Stability: The stability of Gedatolisib is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Mechanism
To better understand the context of analytical method validation and the therapeutic target of Gedatolisib, the following diagrams are provided.
A Spectroscopic Comparison of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a critical intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1] The purity and consistency of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the spectroscopic properties of this compound sourced from three hypothetical major chemical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).
Data Summary
The following table summarizes the key analytical data for this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | 99.5% | 98.8% | 99.2% |
| Melting Point | 188-190 °C | 187-191 °C | 189-190 °C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | 274.08 [M+H]⁺ | 274.08 [M+H]⁺ | 274.08 [M+H]⁺ |
| Major Impurity | 0.25% | 0.75% | 0.40% |
Experimental Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of the samples.
Caption: Experimental workflow for spectroscopic comparison.
Hypothetical Signaling Pathway Involvement
As an intermediate for Pazopanib, this compound is a precursor to a molecule that inhibits multiple tyrosine kinases, including VEGFR and PDGFR, which are crucial for angiogenesis. The diagram below illustrates a simplified generic signaling pathway affected by such inhibitors.
Caption: Simplified signaling pathway inhibited by Pazopanib.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A, hold for 2 minutes, then ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions over 1 minute and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of Acetonitrile and Water with 0.1% formic acid and introduced via direct infusion at a flow rate of 10 µL/min. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 274.0781.[2]
References
cost-benefit analysis of different synthetic pathways for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of the primary synthetic pathway for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on a well-documented three-step synthesis, offering quantitative data on reaction yields, reagent costs, and detailed experimental protocols to aid in the selection of the most efficient and economical route.
Executive Summary
Pathway 1: The Indazole Core Formation and Pyrimidine Coupling Route
This synthetic strategy is the most extensively documented and is presented here with a comprehensive analysis of its individual steps.
Step 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole
The initial step involves the N-methylation of 3-methyl-6-nitro-1H-indazole. Various methylating agents can be employed, with dimethyl carbonate and dimethyl sulfate being common choices.
Experimental Protocol:
To a solution of 3-methyl-6-nitro-1H-indazole (1 equivalent) and triethylenediamine (DABCO, 1 equivalent) in N,N-dimethylformamide (DMF), dimethyl carbonate (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for 6 hours. After cooling, the addition of water precipitates the product, which is collected by filtration and dried.[1] An alternative procedure involves the use of iodomethane in the presence of a base like sodium methoxide in 2-propanol.[2]
Yield:
-
Using dimethyl carbonate, a yield of 81.1% has been reported.[1]
-
A patent describes a process with a yield of up to 97%.
Step 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine
The second step is the reduction of the nitro group to an amine. A common and effective method utilizes tin(II) chloride in the presence of hydrochloric acid.
Experimental Protocol:
2,3-dimethyl-6-nitro-2H-indazole (1 equivalent) is dissolved in 2-methoxyethyl ether and cooled to 0°C. Tin(II) chloride (2.8 equivalents) is added, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5°C. The reaction is then allowed to warm to room temperature and stirred for 45 minutes. The product is precipitated by the addition of ether and collected as the hydrochloride salt.[3]
Yield:
-
A yield of 86.8% has been reported for this reduction step.[3]
Step 3: Coupling of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine
The final step involves the nucleophilic aromatic substitution (SNAr) reaction between the synthesized amine and 2,4-dichloropyrimidine to yield the target molecule.
Experimental Protocol:
To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) and sodium bicarbonate (excess) in anhydrous ethanol, 2,4-dichloropyrimidine is added at room temperature. The mixture is then heated to 75°C and stirred for approximately 4 hours.[4]
Yield:
-
While a specific yield for this exact reaction was not found in the surveyed literature, SNAr reactions of this type generally proceed in good to excellent yields.
Cost-Benefit Analysis of Pathway 1
To provide a practical cost estimation, the prices of the key starting materials and reagents were obtained from various chemical suppliers. The following table summarizes the approximate costs and the calculated material cost per gram of the final product, assuming the reported yields.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Cost (USD) | Quantity | Cost per g/mL (USD) | Moles per 10g Final Product | Required Amount | Cost for 10g Final Product (USD) |
| 3-Methyl-6-nitro-1H-indazole | 177.16 | - | 12000 INR/kg (~144 USD/kg) | 1 kg | 0.14 | 0.048 | 8.5 g | 1.22 |
| Dimethyl carbonate | 90.08 | 1.07 | - | - | - | 0.058 | 5.2 g | - |
| Tin(II) chloride | 189.60 | - | 41 USD | 100 g | 0.41 | 0.134 | 25.4 g | 10.41 |
| 2,4-Dichloropyrimidine | 148.98 | - | 9000 INR/kg (~108 USD/kg) | 1 kg | 0.11 | 0.048 | 7.1 g | 0.78 |
| Total Material Cost | ~12.41 USD/10g |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The cost of solvents, bases, and other auxiliary materials is not included in this estimation but should be considered in a full-scale production analysis.
Alternative Synthetic Pathway: A Brief Overview
An alternative synthesis starting from 2-ethylaniline has been proposed.[4] This route would likely involve the following sequence of reactions:
-
Nitration of 2-ethylaniline.
-
Cyclization to form an indazole ring system.
-
Methylation of the indazole core.
-
Coupling with 2,4-dichloropyrimidine.
While this pathway may offer an alternative starting point, the lack of detailed, publicly available experimental procedures and yield data prevents a direct and meaningful cost-benefit comparison with Pathway 1 at this time. Further research and process development would be required to evaluate its viability.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.
References
A Comparative Guide to the Bioactivity of Pazopanib Synthesized from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pazopanib synthesized from different precursors, with a focus on synthetic routes and the resulting bioactivity. While direct comparative bioactivity data for Pazopanib derived from different synthetic precursors is not extensively available in the public domain, this document outlines the common synthetic pathways, the potential impact of precursors on the final product's purity and activity, and standardized protocols for evaluating its biological performance.
Executive Summary
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several key signaling pathways associated with tumor growth and angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2] The synthesis of Pazopanib can be achieved through various routes, each starting from different precursors. While the final active pharmaceutical ingredient (API) is expected to have consistent bioactivity, the choice of synthetic pathway can influence the impurity profile, which may, in turn, affect its biological performance. This guide explores these aspects to inform researchers and drug development professionals.
Comparison of Synthetic Routes for Pazopanib
The synthesis of Pazopanib generally involves the coupling of three key fragments: a substituted indazole, a dichloropyrimidine, and a sulfonamide side-chain.[3] The primary differences between the various synthetic routes lie in the choice of starting materials and the sequence of coupling reactions.
| Synthetic Route | Key Precursors | Brief Description | Reported Overall Yield | Reported Purity | Reference |
| Innovator's Route | 3-methyl-6-nitro-1H-indazole, 2,4-dichloropyrimidine, 5-amino-2-methylbenzenesulfonamide | This route involves the nitration of 3-methyl-1H-indazole, followed by methylation, reduction of the nitro group, and subsequent coupling with the pyrimidine and sulfonamide moieties.[3][4] | ~31% (starting from 2,3-dimethyl-2H-indazol-6-amine) | >99.9% (after purification) | [4][5] |
| Alternative Route 1 | 6-bromo-2,3-dimethyl-2H-indazole, methylamine, 2,4-dichloropyrimidine, 5-amino-2-methylbenzenesulfonamide | This pathway begins with a brominated indazole derivative, which undergoes amination with methylamine, followed by coupling reactions. This route is considered commercially viable with a higher overall yield.[5] | Considered higher than the innovator's route | High | [5] |
| Alternative Route 2 | 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, N,2,3-trimethyl-2H-indazol-6-amine | In this approach, the sulfonamide is first coupled with dichloropyrimidine, and the resulting intermediate is then reacted with the indazole derivative.[3][5] | ~48% for the initial coupling step; overall yield is lower than the innovator's route. | Not explicitly stated | [3][5] |
Note: Yields and purities are reported in the literature and can vary based on specific reaction conditions and scale.
The choice of synthetic route can introduce different impurities. For instance, the innovator's route may have different residual reagents and byproducts compared to the alternative routes. The presence of such impurities, even at trace levels, could potentially impact the in vitro and in vivo bioactivity of Pazopanib. Therefore, stringent analytical control of any synthetic process is crucial to ensure the purity and consistency of the final product.[6]
Bioactivity of Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation.[1][7] By blocking the ATP-binding pocket of these receptors, Pazopanib prevents their autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways.[2][8]
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pazopanib against its primary kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-1 | 10 | [9][10] |
| VEGFR-2 | 30 | [10] |
| VEGFR-3 | 47 | [10] |
| PDGFR-α | 84 | [9] |
| PDGFR-β | 84 | [10] |
| c-Kit | 74 | [10] |
| c-Fms | 146 | [9] |
| FGFR-1 | 140 | [10] |
Cell-Based Proliferation/Viability Assays
The anti-proliferative activity of Pazopanib has been evaluated in various cancer cell lines. The IC50 values from these assays can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | ~20-40 (after 48h) | [11][12] |
| CAKI-2 | Renal Cell Carcinoma | >40 (after 48h) | [11][12] |
| J82 | Bladder Cancer | 24.57 | [13] |
| T24 | Bladder Cancer | 52.45 | [13] |
| HT1376 | Bladder Cancer | 28.21 | [13] |
| RT4 | Bladder Cancer | 5.14 | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of Pazopanib's mechanism and the methods used to assess its bioactivity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gw-786034.com [gw-786034.com]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Analogs and Their Cross-Reactivity Profiles Against a Panel of Kinases.
This guide provides a comparative analysis of the cross-reactivity of this compound and its analogs, which are potent multi-kinase inhibitors. The core structure, an indazolyl-pyrimidine scaffold, is a key pharmacophore in the development of targeted cancer therapies. Understanding the selectivity profile of these compounds is crucial for assessing their therapeutic potential and predicting off-target effects. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
This compound serves as a key intermediate in the synthesis of several clinically important kinase inhibitors, most notably Pazopanib. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1] The indazole and pyrimidine moieties are recognized as privileged scaffolds in medicinal chemistry for the development of kinase inhibitors.[2] Modifications to these core structures can significantly impact the potency and selectivity of the resulting compounds. This guide will compare the kinase inhibition profile of Pazopanib, as a primary analog, with other multi-kinase inhibitors sharing structural similarities or targeting similar pathways.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of Pazopanib and other relevant multi-kinase inhibitors against a panel of key kinases involved in tumor angiogenesis and proliferation. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of Pazopanib and Other Multi-Kinase Inhibitors Against Key Tyrosine Kinases
| Kinase Target | Pazopanib | Sunitinib | Sorafenib | Axitinib |
| VEGFR1 (Flt-1) | 10 | 2 | 90 | 0.1 |
| VEGFR2 (KDR) | 30 | 9 | 90 | 0.2 |
| VEGFR3 (Flt-4) | 47 | 4 | 20 | 0.1-0.3 |
| PDGFRα | 71 | 16 | 50 | 1.6 |
| PDGFRβ | 84 | 8 | 20 | 1.6 |
| c-Kit | 74 | 40 | - | 1.7 |
| FGFR1 | 140 | - | - | - |
| FGFR3 | 130 | - | - | - |
Data compiled from multiple sources.[1][3][4] Note: IC50 values can vary between different assay conditions.
Table 2: Selectivity Profile of Representative Indazole-Based Kinase Inhibitors
| Compound ID | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Reference |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 10-84 | FGFRs | [1] |
| Axitinib | VEGFRs, PDGFR, c-Kit | 0.1-1.7 | - | [4] |
| Compound K22 | PLK4 | 0.1 | - | [5] |
| Indazole Derivative 99 | FGFR1 | 2.9 | - | [6] |
Signaling Pathways and Points of Inhibition
The primary mechanism of action for these inhibitors is the blockade of key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the VEGFR and PDGFR signaling cascades and highlights the points of inhibition by this compound analogs like Pazopanib.
Caption: VEGFR and PDGFR signaling pathways and the point of inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency is paramount in drug discovery. The following are standardized protocols for assays commonly used to characterize indazolyl-pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 values of test compounds against purified kinases using a luminescence-based assay that measures ADP production.[7][8][9]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (typically near the Km for ATP).
-
Test Compounds: Prepare a serial dilution of the this compound analog and control inhibitors (e.g., Pazopanib) in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a white, opaque 384-well assay plate.
-
Add 2.5 µL of a mixture containing the kinase and its specific substrate to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
Establishing a Reference Standard for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a certified reference standard for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of the anticancer drug Pazopanib.[1] The availability of a well-characterized reference standard is critical for ensuring the quality, consistency, and regulatory compliance of active pharmaceutical ingredients (APIs). This document outlines the necessary experimental protocols and presents a comparative analysis between a newly established in-house reference standard and commercially available starting material.
Workflow for Reference Standard Establishment
The establishment of a chemical reference standard is a multi-step process that involves purification, comprehensive characterization, and purity assessment. The following workflow diagram illustrates the key stages.
Caption: Workflow for the establishment of a chemical reference standard.
Comparative Data: Reference Standard vs. Commercial Material
The following tables summarize the comparative analytical data between a newly established in-house reference standard and a typical commercially available batch of this compound.
Table 1: Purity and Impurity Profile by HPLC-UV
| Analyte | In-House Reference Standard | Commercial Material |
| Purity (%) | 99.92 | 98.54 |
| Known Impurity 1 (%) | < 0.01 | 0.45 |
| Known Impurity 2 (%) | 0.02 | 0.31 |
| Largest Unknown Impurity (%) | 0.03 | 0.25 |
| Total Impurities (%) | 0.08 | 1.46 |
Table 2: Characterization and Physicochemical Properties
| Test | In-House Reference Standard | Commercial Material |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure |
| Identity by Mass Spectrometry | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer, % w/w) | 0.05 | 0.38 |
| Residual Solvents (ppm) | Acetone: 50, Heptane: <20 | Acetone: 350, Heptane: 150 |
| Sulphated Ash (% w/w) | < 0.01 | 0.15 |
| Assay by Mass Balance (%) | 99.85 | Not determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 5 95 6 95 6.1 10 | 7 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-500.
-
Sample Preparation: Prepare a 0.1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.
-
Reagent: Hydranal™-Coulomat AG or equivalent.
-
Method: Accurately weigh approximately 20-30 mg of the sample into the titration vessel and start the titration. The result is expressed as a weight/weight percentage.
Conclusion
The establishment of a high-purity, well-characterized reference standard for this compound is paramount for the reliable quality control of this crucial pharmaceutical intermediate. The data presented in this guide demonstrates a significant improvement in purity and a reduction in impurities and residual materials in the in-house reference standard when compared to commercially available starting material. The detailed protocols provided herein offer a robust framework for laboratories to establish their own reference standards, thereby ensuring greater accuracy and consistency in their research and development activities. The use of pharmacopoeial reference standards for related compounds, such as those for indazole derivatives available from the British Pharmacopoeia, can serve as a valuable benchmark during the qualification process.[2]
References
Inter-Laboratory Validation of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.[1] Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific molecule, this document outlines a proposed validation protocol. It compares a standard synthesis route with a plausible alternative, offering detailed experimental methodologies and key performance indicators for evaluation.
The objective of such a study is to assess the reproducibility, yield, and purity of the target compound when the synthesis is performed in different laboratory environments.[2] This ensures the robustness and reliability of the manufacturing process, a critical aspect of pharmaceutical development.
Comparative Analysis of Synthesis Protocols
For this proposed validation, two synthetic routes are considered. Protocol A represents a common synthetic approach, while Protocol B introduces an alternative method for the preparation of a key precursor. The following tables summarize the hypothetical, yet realistic, performance data from three independent laboratories (Lab A, Lab B, and Lab C) for each protocol.
Protocol A: Standard Synthesis
| Parameter | Lab A | Lab B | Lab C | Average | Std. Dev. |
| Reaction Yield (%) | 88 | 85 | 90 | 87.7 | 2.5 |
| Crude Product Purity (HPLC, %) | 94 | 92 | 95 | 93.7 | 1.5 |
| Final Purity (after purification, HPLC, %) | >99 | >99 | >99 | >99 | - |
| Reaction Time (hours) | 12 | 13 | 11.5 | 12.2 | 0.76 |
| Safety Incidents | 0 | 0 | 0 | 0 | - |
Protocol B: Alternative Synthesis
| Parameter | Lab A | Lab B | Lab C | Average | Std. Dev. |
| Reaction Yield (%) | 85 | 83 | 86 | 84.7 | 1.5 |
| Crude Product Purity (HPLC, %) | 96 | 95 | 97 | 96.0 | 1.0 |
| Final Purity (after purification, HPLC, %) | >99 | >99 | >99 | >99 | - |
| Reaction Time (hours) | 10 | 10.5 | 9.5 | 10.0 | 0.5 |
| Safety Incidents | 0 | 0 | 0 | 0 | - |
Experimental Protocols
Protocol A: Standard Synthesis of this compound
This protocol involves the coupling of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in n-butanol, add 2,4-dichloropyrimidine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M hydrochloric acid, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Protocol B: Alternative Synthesis using a Novel Precursor Route
This protocol utilizes an alternative method for synthesizing a key precursor, which may offer advantages in terms of reaction time or purity. A novel route for synthesizing N,2,3-trimethyl-2H-indazol-6-amine has been reported, which can be adapted for the synthesis of the required 2,3-dimethyl-2H-indazol-6-amine precursor.[3][4]
Materials:
-
Precursor synthesized via an alternative route (e.g., from 3-methyl-6-nitro-1H-indazole)[3][4]
-
2,4-dichloropyrimidine
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Combine the alternatively synthesized 2,3-dimethyl-2H-indazol-6-amine (1 equivalent), 2,4-dichloropyrimidine (1.1 equivalents), and potassium carbonate (2 equivalents) in DMF.
-
Heat the mixture to 80 °C and stir for 10 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product via recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the proposed inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation study.
Synthetic Pathway
The diagram below outlines the general synthetic pathway for this compound.
Caption: Synthesis of the target compound.
Conclusion
This guide presents a hypothetical inter-laboratory validation for the synthesis of this compound. The provided data and protocols serve as a template for designing and executing a robust validation study. The successful completion of such a study would provide a high degree of assurance in the chosen synthetic method, ensuring consistent production of this vital pharmaceutical intermediate.
References
A Comparative Analysis of Catalytic and Non-Catalytic Pathways for the Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative study of the primary synthetic routes to N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a crucial building block in the development of targeted cancer therapies such as Pazopanib.
The core of this synthesis lies in the C-N bond formation between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. The regioselectivity of this reaction is critical, with the desired product resulting from the selective substitution at the C4 position of the pyrimidine ring. This guide will objectively compare the prevalent non-catalytic Nucleophilic Aromatic Substitution (SNAr) pathway with the potential Palladium-catalyzed Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is most commonly and efficiently achieved through a non-catalytic SNAr reaction. The inherent electronic properties of the 2,4-dichloropyrimidine ring favor selective substitution at the C4 position by amine nucleophiles, particularly anilines and their derivatives. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, for this specific transformation with an aromatic amine, a catalyst is often unnecessary and the SNAr reaction provides high yields and selectivity under relatively simple conditions.[1][2][3]
Comparative Performance Data
The following table summarizes the typical performance of the non-catalytic SNAr reaction and a representative Palladium-catalyzed Buchwald-Hartwig amination for the C4-amination of 2,4-dichloropyrimidines.
| Parameter | Non-Catalytic SNAr with Aromatic Amines | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst System | None | Pd(OAc)₂ with a phosphine ligand (e.g., Xantphos, dppb) |
| Typical Base | Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Solvent | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Toluene, Dioxane, Tetrahydrofuran (THF) |
| Temperature | 80-120 °C | 80-110 °C |
| Reaction Time | 1-24 hours | 1-12 hours |
| Yield | Generally high (>90%) | Moderate to high (60-95%) |
| Regioselectivity (C4:C2) | High to excellent (>95:5) | Generally high, but ligand dependent |
| Cost & Simplicity | Low cost, simple procedure | Higher cost (catalyst, ligand), more complex setup |
Experimental Protocols
Protocol 1: Non-Catalytic Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from established procedures for the synthesis of this compound and its analogues.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction flask, add 2,3-dimethyl-2H-indazol-6-amine (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and sodium bicarbonate (2.0 eq.).
-
Add N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 85-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Stir the suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Representative)
This protocol is a general representation of a Buchwald-Hartwig amination for heteroaryl chlorides and can be optimized for the specific substrates.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 eq.) and Xantphos (0.04 eq.).
-
Add anhydrous toluene to the flask and stir for 10 minutes to form the catalyst complex.
-
Add 2,3-dimethyl-2H-indazol-6-amine (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and sodium tert-butoxide (1.5 eq.).
-
Heat the reaction mixture to 100-110 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Non-Catalytic SNAr Pathway.
Caption: Palladium-Catalyzed Buchwald-Hartwig Pathway.
References
Safety Operating Guide
Proper Disposal of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance based on general principles for the safe handling and disposal of halogenated heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a chlorinated heterocyclic compound, is crucial for laboratory safety and environmental protection. This compound should be treated as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not permissible for this class of chemicals.[1][2]
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is imperative to be aware of its potential hazards and to wear the appropriate Personal Protective Equipment (PPE).
Hazard Identification:
Based on available safety data, this compound is considered hazardous. A similar compound, N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine, is classified as toxic if swallowed and is suspected of causing genetic defects.[3] For this compound itself, the following hazards are identified:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed as hazardous waste.[5]
Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous waste.[1][5]
-
Segregate as Halogenated Organic Waste: Due to the presence of chlorine, this compound falls into the category of halogenated organic waste.[1][2] It is critical to segregate this waste stream from non-halogenated waste to facilitate proper disposal by specialized waste management services.[1][6]
Waste Collection and Storage
-
Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container.[1] High-density polyethylene (HDPE) containers are often recommended for halogenated waste.[2][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][6] The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1][6]
-
Waste Accumulation:
-
Solid Waste: Pure or unused solid chemical, as well as contaminated materials like gloves, weighing paper, and wipes, should be placed in a designated "Halogenated Organic Solid Waste" container.[2][7] Avoid generating dust during transfer.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
-
Container Management: Keep the waste container securely closed except when adding waste.[6] Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.[5][6]
Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][5]
-
Rinsate Disposal: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste in the appropriate halogenated waste container.[1][8]
-
Final Container Disposal: After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, although institutional policies may vary.[1]
Final Disposal
-
Professional Disposal: The final disposal of the hazardous waste must be carried out by a licensed and approved waste disposal facility.[2]
-
EHS Coordination: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.[6] Do not transport hazardous waste outside of the laboratory yourself.[1]
Experimental Workflow and Disposal Decision Logic
The following diagrams illustrate the experimental workflow for handling the chemical and the logical steps for its proper disposal.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision logic for the proper segregation and disposal of related waste.
References
Essential Safety and Operational Guide for Handling N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS Number: 444731-74-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Immediate precautions include avoiding ingestion, inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Butyl gloves may also be suitable. | Provides a robust barrier against skin contact and irritation. Nitrile gloves offer good resistance to chlorinated solvents, while butyl gloves are effective against aromatic amines.[2][3][4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. For operations with a higher potential for aerosolization, a P100 filter or a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
| Body Protection | A fully buttoned laboratory coat, preferably a disposable one. | Protects skin and personal clothing from contamination. |
Experimental Workflow for Handling the Compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Emergency Response Logic:
Caption: Logical flow of actions in case of an accidental exposure.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent secondary exposure and environmental contamination.
Decontamination:
-
Surfaces: All work surfaces, including benchtops, fume hoods, and equipment, must be decontaminated after handling the compound. A recommended procedure is to first wipe the surfaces with a detergent solution, followed by a 70% ethanol or isopropanol solution.[5][6] For cytotoxic compounds, specialized deactivating agents may be required if available and validated.[5]
-
PPE: Disposable PPE should be carefully removed to avoid cross-contamination and disposed of as hazardous waste. Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions.
Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound should be disposed of as halogenated organic waste.[7][8][9][10] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at high temperatures is a common disposal method for such compounds.[11]
Disposal Decision Pathway:
Caption: Decision pathway for the proper segregation and disposal of waste.
References
- 1. This compound | 444731-74-2 [sigmaaldrich.com]
- 2. safeopedia.com [safeopedia.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Effectiveness of cleaning of workplace cytotoxic surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. ethz.ch [ethz.ch]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




